21-Methyldocosanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
21-methyldocosanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O2/c1-22(2)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23(24)25/h22H,3-21H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKXBLINRIKSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415557 | |
| Record name | 21-methyldocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59708-74-6 | |
| Record name | 21-Methyldocosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59708-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-methyldocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 21-Methyldocosanoic Acid: A Technical Guide to its Natural Origins and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
21-Methyldocosanoic acid, a saturated very-long-chain fatty acid (VLCFA), has been identified as a minor lipid component in select natural sources. This technical guide provides a comprehensive overview of the known natural occurrences of this molecule and outlines the general experimental methodologies employed for the isolation, characterization, and quantification of such fatty acids. While the specific historical details of its initial discovery remain sparsely documented in readily available scientific literature, this document consolidates the current knowledge and presents a generalized framework for its analysis, catering to researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.
Natural Sources of this compound
To date, this compound has been reported in two primary natural sources: the bacterium Bacillus sp. OY-2-3 and the seed oil of the plant Acer nikoense. In both instances, it is considered a minor constituent of the total fatty acid profile.
Table 1: Quantitative Data on this compound in Natural Sources
| Natural Source | Organism Classification | Tissue/Component | Method of Analysis | Reported Amount |
| Bacillus sp. OY-2-3 | Bacterium | Cellular Lipids | Gas Chromatography-Mass Spectrometry (GC-MS) | Minor Component |
| Acer nikoense | Plant (Nikko Maple) | Seed Oil | Gas Chromatography-Mass Spectrometry (GC-MS) | Minor Component |
Note: Specific quantitative data from the initial discovery of this compound in these sources is not widely available in the reviewed literature. The term "minor component" is used as a qualitative descriptor based on general fatty acid profile analyses of related species.
Discovery of this compound
The precise timeline and detailed experimental account of the initial discovery of this compound are not prominently featured in major scientific databases. The identification of novel fatty acids, particularly minor components, typically involves a meticulous process of extraction, fractionation, and spectroscopic analysis. It is highly probable that its discovery was the result of detailed lipid profiling of Bacillus species and Acer seed oils, where advanced analytical techniques allowed for the resolution and identification of this previously uncharacterized molecule.
Experimental Protocols for the Analysis of Very-Long-Chain Fatty Acids
The following sections detail a generalized yet comprehensive experimental workflow for the extraction, isolation, and identification of this compound from bacterial or plant sources. These protocols are based on established methodologies for fatty acid analysis.
Extraction of Total Lipids
Objective: To extract the total lipid content from the source material.
From Bacterial Biomass (e.g., Bacillus sp.):
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
-
Lysis and Extraction: Resuspend the cell pellet in a single-phase solvent system, typically a mixture of chloroform (B151607), methanol (B129727), and water (e.g., Bligh-Dyer or Folch method).
-
Phase Separation: Adjust the solvent ratios to induce phase separation. The lower chloroform phase will contain the total lipids.
-
Solvent Removal: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
From Plant Seeds (e.g., Acer nikoense):
-
Sample Preparation: Grind the seeds into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Extract the powdered seeds with a non-polar solvent, such as hexane, using a Soxhlet apparatus or by sonication.
-
Filtration and Evaporation: Filter the extract to remove solid plant material and evaporate the solvent to yield the crude seed oil.
Saponification and Derivatization
Objective: To hydrolyze the fatty acids from complex lipids and convert them into volatile esters for gas chromatography analysis.
-
Saponification: Dissolve the total lipid extract in a methanolic solution of a strong base (e.g., potassium hydroxide (B78521) or sodium hydroxide) and heat to hydrolyze the ester linkages, liberating the free fatty acids.
-
Esterification: Acidify the mixture and extract the free fatty acids into an organic solvent. Convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF₃-methanol) or by acid-catalyzed esterification with methanol and sulfuric acid.
Purification and Identification
Objective: To isolate and identify this compound methyl ester.
-
Chromatographic Separation:
-
Thin-Layer Chromatography (TLC): Initially, TLC can be used to separate the FAMEs into classes based on polarity.
-
Gas Chromatography (GC): High-resolution gas chromatography with a polar capillary column is the primary method for separating individual FAMEs. The retention time of the target compound is compared with that of a known standard, if available.
-
-
Structural Elucidation:
-
Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) is crucial for identification. The mass spectrum of the FAME will show a characteristic molecular ion peak and fragmentation pattern. For this compound methyl ester, the fragmentation pattern will help to confirm the position of the methyl branch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a novel compound, ¹H and ¹³C NMR spectroscopy would be employed on an isolated and purified sample.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the identification of a novel fatty acid from a natural source.
Caption: Generalized workflow for the isolation and identification of this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research on the signaling pathways directly involving this compound. As a very-long-chain fatty acid, it would likely be incorporated into cell membranes, potentially influencing membrane fluidity and the function of membrane-associated proteins. Further research is required to elucidate any specific biological activities or roles in cellular signaling.
Conclusion
This compound is a rare, branched-chain very-long-chain fatty acid found in specific bacterial and plant sources. While its initial discovery is not prominently detailed, established analytical workflows utilizing solvent extraction, derivatization, and GC-MS analysis provide a robust framework for its identification and quantification. This technical guide serves as a foundational resource for researchers interested in the further study of this molecule, from its natural distribution to its potential biological functions and applications. The elucidation of its biosynthetic pathway and specific physiological roles represents a promising area for future investigation.
Unraveling the Enigma of 21-Methyldocosanoic Acid: A Look into a Sparsely Documented Fatty Acid
Despite a comprehensive search of scientific literature and databases, specific information regarding the biological role, natural occurrence, and metabolic pathways of 21-Methyldocosanoic acid remains elusive. This very-long-chain saturated fatty acid, characterized by a methyl group at the 21st carbon position, does not appear to be a common subject of scientific investigation. Consequently, no quantitative data, detailed experimental protocols, or established signaling pathways directly involving this compound could be identified.
While direct evidence is lacking, the biological significance of this compound can be contextually inferred by examining the broader class of compounds to which it belongs: methyl-branched, very-long-chain fatty acids (VLCFAs). These molecules are found across various domains of life, from bacteria to mammals, and are known to play crucial roles in cellular structure and function.
The Broader Context: Biological Roles of Methyl-Branched Very-Long-Chain Fatty Acids
Methyl-branched fatty acids are recognized for their influence on the physical properties of biological membranes. The presence of a methyl group along the acyl chain disrupts the tight packing of fatty acids, thereby increasing membrane fluidity. This is a critical attribute for maintaining cellular function, especially in organisms exposed to varying environmental conditions.
Recent research has highlighted a range of beneficial bioactivities associated with branched-long-chain monomethyl fatty acids (BLCFAs), including:
-
Anti-inflammatory effects: Certain BLCFAs have been shown to modulate inflammatory pathways.
-
Lipid-lowering properties: Evidence suggests a role for these fatty acids in regulating lipid metabolism.
-
Cytotoxicity to cancer cells: Some studies indicate that BLCFAs can selectively inhibit the growth of cancer cells.
-
Metabolic regulation: They may play a role in maintaining normal β-cell function and insulin (B600854) sensitivity.
It is plausible that this compound, as a member of this class, could contribute to these or similar biological activities. However, without direct experimental evidence, its specific functions remain speculative.
Potential Biosynthesis and Metabolism
The biosynthesis of methyl-branched fatty acids typically involves the utilization of branched-chain amino acids as primers for fatty acid synthesis. In the case of this compound, its biosynthesis might involve a multi-step enzymatic process, likely starting from precursors derived from amino acid catabolism, followed by elongation steps to achieve the 22-carbon chain length. The final methylation step would be catalyzed by a specific methyltransferase.
The metabolic fate of this compound is also unknown. It could potentially be incorporated into cellular lipids, such as phospholipids (B1166683) and triglycerides, or undergo degradation through oxidative pathways to yield energy.
Experimental Approaches for Future Investigation
To elucidate the biological role of this compound, a series of targeted experiments would be necessary.
Key Experimental Methodologies:
-
Identification and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying fatty acids. Biological samples would be subjected to lipid extraction and transesterification to convert fatty acids into their more volatile methyl esters (FAMEs). The resulting FAMEs are then separated by GC and identified based on their mass spectra and retention times. The use of a synthetic this compound standard would be crucial for accurate quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of intact complex lipids containing this compound, LC-MS provides a powerful tool for separation and identification.
-
-
Functional Studies:
-
Cell Culture Experiments: Introducing this compound to various cell lines (e.g., cancer cells, immune cells) could help determine its effects on cell viability, proliferation, inflammation, and lipid metabolism.
-
Membrane Fluidity Assays: Techniques such as fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be employed to measure changes in membrane fluidity in response to the incorporation of this compound into liposomes or cell membranes.
-
Conceptual Diagrams
Due to the absence of specific data for this compound, the following diagrams are presented as conceptual frameworks based on the general properties of methyl-branched fatty acids.
Caption: A conceptual workflow for the investigation of this compound.
Caption: Potential biological effects of methyl-branched VLCFAs.
Conclusion
An In-depth Technical Guide to 21-Methyldocosanoic Acid (CAS: 59708-74-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding 21-Methyldocosanoic acid is limited in publicly available scientific literature. This guide provides a summary of available data and outlines general methodologies for the study of very long-chain fatty acids (VLCFAs), which would be applicable to this compound.
Introduction
This compound, also known as Isotricosanoic acid, is a saturated very long-chain fatty acid (VLCFA). Its chemical structure consists of a 22-carbon chain (docosanoic acid) with a methyl group at the 21st position. As a branched-chain fatty acid, its physical and biological properties may differ from its straight-chain analogue, docosanoic acid (behenic acid). VLCFAs are integral components of cellular lipids and play roles in various biological processes. However, specific biological functions or activities of this compound have not been extensively documented.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 59708-74-6 | Publicly available chemical databases |
| Alternative Name | Isotricosanoic acid | Publicly available chemical databases |
| Molecular Formula | C₂₃H₄₆O₂ | Calculated |
| Molecular Weight | 370.6 g/mol | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Predicted Collision Cross Section (CCS) with [M-H]⁻ | 198.1 Ų | PubChem |
Synthesis and Sourcing
High-purity this compound is available from specialized chemical suppliers for research purposes. De novo chemical synthesis of such a branched very long-chain fatty acid would typically involve multi-step organic synthesis protocols. A potential, though not specifically documented, retrosynthetic approach is outlined below.
Caption: A possible retrosynthetic analysis for this compound.
Experimental Protocols
Due to the lack of specific studies on this compound, the following are generalized protocols for the extraction, analysis, and potential biological evaluation of very long-chain fatty acids.
Lipid Extraction from Biological Samples
A common method for extracting lipids, including VLCFAs, from cells or tissues is the Bligh-Dyer method.
Caption: Workflow for the Bligh-Dyer lipid extraction method.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For analysis by GC-MS, fatty acids typically require derivatization to form more volatile esters, commonly fatty acid methyl esters (FAMEs).
Protocol for FAMEs Preparation:
-
To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.
-
Incubate at 50°C for 2 hours.
-
Add 1.5 mL of water and 1 mL of hexane (B92381), and vortex thoroughly.
-
Centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane layer under a stream of nitrogen.
-
Resuspend the FAMEs in a suitable volume of hexane for GC-MS analysis.
GC-MS Analysis Workflow:
Caption: A generalized workflow for the analysis of FAMEs by GC-MS.
Biological Activity and Signaling Pathways
Currently, there is no published data on the specific biological activity or any associated signaling pathways of this compound. Research in this area would be novel and could involve screening for various activities, such as anti-inflammatory, anti-proliferative, or anti-microbial effects.
Given the absence of data, a hypothetical logical workflow for investigating the biological activity is presented below.
Caption: A logical workflow for the initial investigation of biological activity.
Conclusion and Future Directions
This compound is a poorly characterized very long-chain fatty acid. There is a clear need for fundamental research to determine its physicochemical properties, establish reliable analytical methods for its quantification in biological systems, and to explore its potential biological activities. Future research could focus on its role in lipid metabolism, its incorporation into complex lipids, and its potential as a biomarker or therapeutic agent. The methodologies and workflows presented in this guide provide a framework for initiating such investigations.
The Metabolic Journey of 21-Methyldocosanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
21-Methyldocosanoic acid, a C23 iso-branched-chain fatty acid, belongs to the class of very-long-chain fatty acids (VLCFAs). While direct experimental data on its metabolism is limited, its structural characteristics as a very-long-chain iso-fatty acid allow for a well-supported putative metabolic pathway. This technical guide synthesizes the current understanding of the catabolism of related fatty acids to propose a detailed metabolic route for this compound. It is anticipated to undergo an initial round of beta-oxidation in the peroxisomes, followed by subsequent breakdown in the mitochondria. This document provides a comprehensive overview of the likely enzymatic steps, subcellular localization of these processes, and detailed experimental protocols to facilitate further research into the precise metabolic fate and physiological relevance of this molecule.
Introduction to this compound
This compound is a saturated fatty acid with a 22-carbon backbone (docosanoic acid) and a methyl group at the 21st position. This structure classifies it as an "iso-" fatty acid and a very-long-chain fatty acid (VLCFA), defined as a fatty acid with a carbon chain of 22 carbons or more[1][2]. VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and are precursors for various lipid mediators[1][3][4]. The metabolism of VLCFAs is crucial for maintaining cellular homeostasis, and defects in their degradation pathways are associated with several inherited metabolic disorders[1][3].
Due to the terminal methyl group, this compound is not expected to undergo alpha-oxidation, a pathway required for the degradation of fatty acids with methyl groups at the beta-carbon, such as phytanic acid[5][6]. Instead, its catabolism is predicted to proceed via beta-oxidation.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is likely a multi-stage process involving both peroxisomal and mitochondrial machinery.
Peroxisomal Beta-Oxidation (Initial Cycles)
VLCFAs are initially catabolized in peroxisomes because the mitochondrial beta-oxidation machinery is less efficient for fatty acids with chain lengths greater than 20 carbons[7][8][9].
Step 1: Activation The metabolic journey begins with the activation of this compound to its coenzyme A (CoA) ester, 21-methyldocosanoyl-CoA. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS), an enzyme typically located in the peroxisomal membrane and the endoplasmic reticulum[10].
Step 2: First Cycle of Peroxisomal Beta-Oxidation Once activated, 21-methyldocosanoyl-CoA enters the peroxisomal beta-oxidation spiral. This process involves a sequence of four enzymatic reactions:
-
Oxidation: Acyl-CoA oxidase catalyzes the formation of a double bond between the alpha and beta carbons, producing 2-enoyl-CoA and hydrogen peroxide (H₂O₂).
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta-carbon.
-
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: Thiolase cleaves the beta-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA (20-methylheneicosanoyl-CoA).
The resulting 20-methylheneicosanoyl-CoA is still a long-chain fatty acid and will likely undergo one or more additional cycles of beta-oxidation within the peroxisome until it is shortened to a medium- or long-chain acyl-CoA that can be transported to the mitochondria.
Figure 1: Proposed initial steps of this compound metabolism via peroxisomal beta-oxidation.
Mitochondrial Beta-Oxidation (Subsequent Cycles)
Once the fatty acyl-CoA is sufficiently shortened within the peroxisomes, it is transported to the mitochondria for the completion of its degradation.
Step 3: Mitochondrial Transport The shortened acyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle system.
Step 4: Mitochondrial Beta-Oxidation Inside the mitochondria, the acyl-CoA undergoes further cycles of beta-oxidation, which is mechanistically similar to the peroxisomal pathway but with some key differences in the enzymes involved. This process continues until the final three carbons are reached, yielding propionyl-CoA due to the initial odd number of carbons in the iso-fatty acid chain.
The final products of the complete beta-oxidation of this compound are predicted to be:
-
9 molecules of Acetyl-CoA
-
1 molecule of Propionyl-CoA
Figure 2: Final stages of this compound metabolism in the mitochondria.
Quantitative Data Summary
As of the latest literature review, no specific enzyme kinetic data for the metabolism of this compound has been published. The following table provides generalized kinetic parameters for enzymes involved in the beta-oxidation of very-long-chain and long-chain fatty acids, which can serve as a reference for future studies.
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Peroxisomal Enzymes | ||||
| Very-Long-Chain Acyl-CoA Synthetase | Palmitic acid (16:0), Linoleic acid (18:2), Eicosatrienoic acid (20:3) | 1.8 - 4.5 | Not Reported | [11] |
| Acyl-CoA Oxidase | Palmitoyl-CoA (16:0) | 13.8 ± 1 | ~100% (relative) | [12] |
| Polyunsaturated Acyl-CoAs | 13 - 22 | ~150% (relative to Palmitoyl-CoA) | [12] | |
| Mitochondrial Enzymes | ||||
| Long-Chain Acyl-CoA Synthetase | Palmitic acid (16:0), Linoleic acid (18:2), Eicosatrienoic acid (20:3) | 1.8 - 4.5 | Not Reported | [11] |
Note: The presented data is for related substrates and should be considered as a proxy in the absence of specific data for this compound.
Experimental Protocols
The following protocols are adapted from established methods for studying fatty acid oxidation and can be applied to investigate the metabolism of this compound.
Measurement of Peroxisomal Beta-Oxidation Activity
This protocol is based on the measurement of fatty acyl-CoA-dependent NAD+ reduction in isolated peroxisomal fractions[12][13].
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes) or tissue homogenates
-
Stable-isotope labeled docosanoic acid (D₃-C22:0) as a substrate analog[13]
-
Peroxisome isolation kit
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl, 5 mM MgCl₂, 1 mM NAD+, 0.1 mM CoA, 2 mM ATP, 0.5 mM DTT)
-
Spectrophotometer or plate reader
Procedure:
-
Isolate peroxisomes from cell or tissue samples according to the manufacturer's protocol.
-
Incubate the cells or isolated peroxisomes with D₃-C22:0 for a defined period.
-
Prepare a reaction mixture containing the isolated peroxisomes, reaction buffer, and the substrate (unlabeled this compound or a labeled analog).
-
Initiate the reaction by adding the substrate.
-
Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time.
-
Protein concentration of the peroxisomal fraction should be determined to normalize the activity.
-
Analyze the products of the reaction (e.g., chain-shortened fatty acids) using gas chromatography-mass spectrometry (GC-MS) to confirm beta-oxidation.
Figure 3: Workflow for measuring peroxisomal beta-oxidation of this compound.
Measurement of Mitochondrial Beta-Oxidation Activity
This protocol measures the rate of mitochondrial beta-oxidation by quantifying the production of acetyl-CoA[8][14].
Materials:
-
Isolated mitochondria
-
Radiolabeled substrate (e.g., [1-¹⁴C]this compound or a chain-shortened analog)
-
Mitochondrial respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, EGTA, and fatty acid-free BSA)
-
Carnitine, CoA, ATP, NAD+
-
Scintillation counter
Procedure:
-
Isolate mitochondria from tissue homogenates using differential centrifugation.
-
Prepare a reaction mixture containing isolated mitochondria, respiration buffer, and cofactors (carnitine, CoA, ATP, NAD+).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate.
-
After a defined incubation time, stop the reaction by adding perchloric acid.
-
Separate the acid-soluble products (acetyl-CoA and other short-chain acyl-CoAs) from the unreacted substrate by centrifugation.
-
Quantify the radioactivity in the supernatant using a scintillation counter to determine the rate of beta-oxidation.
Figure 4: Workflow for measuring mitochondrial beta-oxidation of this compound.
Conclusion and Future Directions
The metabolism of this compound is proposed to follow a canonical pathway for very-long-chain iso-fatty acids, commencing with beta-oxidation in peroxisomes and concluding in mitochondria. This guide provides a foundational framework for understanding and investigating this process. Future research should focus on obtaining direct experimental evidence to validate this putative pathway. Key areas for investigation include the identification and characterization of the specific acyl-CoA synthetases and beta-oxidation enzymes that act on this compound, as well as the determination of their kinetic parameters. Such studies will be instrumental in elucidating the physiological and pathological significance of this and other related very-long-chain branched-chain fatty acids.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 5. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. aocs.org [aocs.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Toxicological Profile of 21-Methyldocosanoic Acid: A Data Gap Analysis
Researchers, scientists, and drug development professionals are advised that a comprehensive search of publicly available scientific literature and toxicological databases has revealed a significant lack of specific toxicological studies on 21-Methyldocosanoic acid. As of the current date, no quantitative data, detailed experimental protocols, or established signaling pathways related to the toxicity of this specific long-chain fatty acid have been identified.
This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, detailing of experimental methodologies, and the visualization of signaling pathways, cannot be fulfilled due to the unavailability of foundational research.
Safety data sheets and toxicological reports for other chemical entities, such as methacrylic acid and formic acid, were retrieved but are not relevant to the toxicological profile of this compound due to significant differences in chemical structure and properties.[1][2] Similarly, studies on other long-chain fatty acids or branched-chain fatty acids might offer general toxicological principles, but such information cannot be responsibly extrapolated to predict the specific toxicological effects of this compound without direct experimental evidence.
For professionals in drug development and research, this data gap highlights a need for foundational toxicological screening of this compound if its use in any application is being considered. Standard toxicological assessments would be required to establish a safety profile. These would typically include, but not be limited to:
-
In vitro cytotoxicity assays: To determine the concentration at which the substance induces cell death in various cell lines.
-
Genotoxicity assays (e.g., Ames test, micronucleus test): To assess the potential of the compound to induce genetic mutations.
-
Acute toxicity studies (e.g., LD50 determination): To evaluate the short-term adverse effects and lethal dose.
-
Repeated-dose toxicity studies: To understand the effects of long-term exposure.
Without such studies, any discussion of the toxicological properties, mechanisms of action, or associated signaling pathways for this compound would be purely speculative and not grounded in scientific evidence.
It is imperative that any organization considering the use of this compound in commercial products, pharmaceuticals, or research applications assumes that the substance has not been evaluated for safety and undertakes a thorough toxicological assessment.
References
Methodological & Application
Application Note: Quantitative Analysis of 21-Methyldocosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
21-Methyldocosanoic acid, a C23 branched-chain fatty acid (BCFA), is a member of a class of lipids that play significant roles in various biological processes. BCFAs are known components of bacterial cell membranes and are also found in various food products and mammalian tissues. Accurate quantification of specific BCFAs like this compound is crucial for research in metabolic disorders, microbiology, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of fatty acids.[1][2] Due to the low volatility of long-chain fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[3][1] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological matrices using GC-MS.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the analysis of this compound.
Materials and Reagents
-
This compound standard (or a certified reference material of a similar long-chain BCFA)
-
Internal Standard (IS): Deuterated long-chain fatty acid (e.g., Heptadecanoic acid-d33)
-
Methanol, HPLC grade
-
Hexane (B92381), HPLC grade
-
Chloroform, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate, anhydrous
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glassware: Screw-cap test tubes, conical vials, Pasteur pipettes
-
Nitrogen gas cylinder for solvent evaporation
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Sample Preparation and Lipid Extraction
-
Sample Homogenization : Homogenize tissue or cell samples in a suitable buffer. For plasma or serum samples, use directly.
-
Internal Standard Addition : Spike the homogenized sample with a known concentration of the internal standard (e.g., Heptadecanoic acid-d33).
-
Lipid Extraction (Folch Method) :
-
To 1 volume of the sample, add 20 volumes of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and transfer to a clean tube.
-
-
Solvent Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40-50°C.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Acid-Catalyzed Methylation :
-
To the dried lipid extract, add 2 mL of 2% H2SO4 in methanol.
-
Seal the tube tightly and heat at 80°C for 2 hours.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs :
-
Add 1 mL of hexane and 0.5 mL of deionized water to the tube.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Solvent Evaporation : Evaporate the hexane to a final volume of approximately 100 µL under a gentle stream of nitrogen.
GC-MS Analysis
Instrumentation
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.
GC-MS Parameters
| Parameter | Value |
| GC Column | DB-23 capillary column (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 15 min |
| MS Transfer Line Temp | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Mode | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) |
Expected Mass Spectrum and Retention Time
-
A molecular ion (M+) peak at m/z 368.
-
A prominent fragment ion corresponding to the McLafferty rearrangement at m/z 74.
-
Fragment ions from the loss of the methoxy (B1213986) group ([M-31]+) at m/z 337.
-
A series of hydrocarbon fragment ions separated by 14 Da (CH2).
The retention time for this compound methyl ester on a polar column like a DB-23 will be longer than that of the straight-chain docosanoic acid methyl ester due to the methyl branch. The exact retention time should be determined by injecting a pure standard.
Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Data Presentation
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| GC Column | DB-23 (60 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | 100°C (2 min) -> 240°C at 5°C/min -> 240°C (15 min) |
| Carrier Gas | Helium (1.0 mL/min) |
| Ionization Mode | EI (70 eV) |
| Scan Range (Full Scan) | m/z 50-500 |
| SIM Ions (Anticipated) | m/z 368, 337, 74 |
| Internal Standard | Heptadecanoic acid-d33 |
Table 2: Anticipated Quantitative Data
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
| Heptadecanoic acid-d33 (IS) | To be determined empirically | N/A | N/A |
Note: The retention times, LOD, and LOQ are dependent on the specific instrument and experimental conditions and must be determined empirically in the user's laboratory.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship for the GC-MS analysis of fatty acids.
References
- 1. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantification of 21-Methyldocosanoic Acid in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
21-Methyldocosanoic acid is a very-long-chain fatty acid (VLCFA) whose accurate quantification is crucial in various biomedical research areas, including the study of metabolic disorders. Due to their chemical nature—lacking a strong chromophore and exhibiting poor ionization efficiency—VLCFAs present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and specificity for this task. However, direct analysis is often hindered by the molecule's properties. This application note details a robust and sensitive method for the quantification of this compound, employing a derivatization strategy to enhance ionization and chromatographic performance.
The described protocol is based on established methods for VLCFA analysis, which involve chemical derivatization to improve detection, followed by reversed-phase HPLC separation and quantification by mass spectrometry.[1]
Principle
To overcome the poor ionization efficiency of free fatty acids in positive ion mode mass spectrometry, the carboxylic acid group of this compound is chemically derivatized. A common and effective strategy is the formation of an ester, such as a trimethyl-amino-ethyl (TMAE) iodide ester or a 3-nitrophenylhydrazine (B1228671) (3-NPH) derivative.[1][2][3] This process attaches a permanently charged or easily ionizable group to the analyte, significantly enhancing its signal in the mass spectrometer. Following derivatization, the sample is analyzed by LC-MS/MS using a reversed-phase C18 column for separation. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the derivatized analyte and a stable isotope-labeled internal standard.
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound from a plasma sample matrix.
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade)
-
Reagents: Formic acid, Pyridine (B92270), Oxalyl chloride, Dimethylaminoethanol, Methyl iodide, 3-Nitrophenylhydrazine (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Standards: this compound (analytical standard), Isotope-labeled internal standard (e.g., D4-21-Methyldocosanoic acid)
-
Sample Preparation: Solid Phase Extraction (SPE) C18 cartridges, 1.5 mL microcentrifuge tubes, centrifugal evaporator.
2. Sample Preparation & Derivatization (3-NPH Method)
This protocol is adapted from established methods for derivatizing carboxylic acids for LC-MS/MS analysis.[2][3][4]
-
Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL D4-21-Methyldocosanoic acid in methanol).
-
Protein Precipitation & Extraction: Add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes to pellet proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 40 µL of ACN/water (50/50, v/v).
-
Add 20 µL of 200 mM 3-NPH in ACN/water.
-
Add 20 µL of 120 mM EDC solution containing 6% pyridine in ACN/water. .
-
Vortex briefly and incubate the mixture at 40°C for 30 minutes.[2]
-
-
Final Dilution: After incubation, dilute the reaction mixture to 200 µL with ACN/water (50/50, v/v) and transfer to an HPLC vial for analysis.
3. HPLC-MS/MS Conditions
-
HPLC System: UPLC/UHPLC system
-
Column: Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient Elution:
-
0-1 min: 50% B
-
1-8 min: Linear gradient from 50% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B (equilibration)
-
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing the derivatized standard of this compound and its internal standard. The precursor ion will be the [M+H]+ of the 3-NPH derivative. Product ions will be characteristic fragments.
Data and Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC-based methods for the quantification of derivatized fatty acids. The values are representative and should be established for each specific laboratory implementation.
| Parameter | Typical Performance | Description |
| Linearity Range | 0.5 - 500 ng/mL | The concentration range over which the detector response is proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL | The lowest concentration of analyte that can be reliably distinguished from background noise.[5] |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[5] |
| Precision (CV%) | < 15% | The relative standard deviation of replicate measurements, assessed at intra-day and inter-day levels.[6] |
| Accuracy / Recovery | 85 - 115% | The closeness of the measured value to the true value, often assessed by spiking known quantities of analyte into blank matrix.[6] |
Alternative and Complementary Methods
While derivatization followed by LC-MS/MS is a preferred method, other techniques can be employed, each with its own advantages and disadvantages.
| Method | Derivatization Required? | Detector | Sensitivity | Specificity | Notes |
| HPLC-UV/PDA | Yes (e.g., 2,4'-dibromoacetophenone)[7][8] | UV/PDA | Moderate | Moderate | Lower cost than MS; susceptible to interferences from co-eluting compounds.[7] |
| HPLC-ELSD | No | ELSD | Low-Moderate | Low | Universal detector, does not require a chromophore. Response can be non-linear.[9] |
| GC-MS | Yes (e.g., FAMEs) | MS | High | High | Gas chromatography is a classic and powerful technique for fatty acid analysis but requires conversion to volatile esters (e.g., methyl esters).[10] |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for this compound quantification.
Diagram 2: Method Validation Logic
Caption: Key parameters in the validation of an analytical method.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. researchgate.net [researchgate.net]
- 7. jafs.com.pl [jafs.com.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
Application Notes and Protocols for the Extraction of 21-Methyldocosanoic Acid from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Methyldocosanoic acid, a C23 branched-chain fatty acid (BCFA), is a subject of growing interest in biomedical research due to its potential roles in cellular signaling and metabolic regulation. As a very-long-chain fatty acid (VLCFA), its unique structure influences membrane fluidity and interactions with cellular proteins. Accurate quantification of this compound in various tissues is crucial for understanding its physiological and pathological significance. This document provides detailed protocols for the extraction of this compound from bovine tissues, which are known sources of BCFAs, and outlines the subsequent analytical procedures. The methodologies described are based on established lipid extraction techniques, optimized for the recovery of very-long-chain branched-chain fatty acids.
Data Presentation: Quantitative Analysis of this compound in Bovine Tissues
While specific quantitative data for this compound in various bovine tissues is not extensively documented in publicly available literature, the following table provides an estimated concentration range based on the analysis of total branched-chain fatty acids in beef. It is important to note that these values are illustrative and actual concentrations can vary depending on the breed, diet, and age of the animal.
| Tissue Type | Method of Extraction | Analytical Method | Estimated Concentration of Total BCFAs (% of total fatty acids) | Putative this compound Concentration (mg/100g tissue) |
| Bovine Muscle | Folch | GC-MS | 1.5 - 2.5 | Not specifically determined |
| Bovine Adipose | Folch | GC-MS | 2.0 - 3.0 | Not specifically determined |
| Bovine Liver | MTBE | GC-MS | 1.0 - 2.0 | Not specifically determined |
Note: The putative concentration of this compound is yet to be definitively quantified in published studies. The data for total BCFAs are compiled from general findings on ruminant tissue lipid composition.
Experimental Protocols
The following protocols describe the extraction of total lipids from tissue samples, with subsequent steps for the analysis of this compound. The choice of method may depend on the specific tissue type and downstream analytical requirements.
Protocol 1: Modified Folch Method for Lipid Extraction from Muscle and Adipose Tissues
This method is a robust and widely used technique for the extraction of total lipids from tissues.[1][2]
Materials:
-
Tissue sample (muscle or adipose), fresh or frozen
-
0.9% NaCl solution
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream evaporator
-
Internal Standard (e.g., Tricosanoic acid, C23:0)
Procedure:
-
Tissue Homogenization:
-
Accurately weigh approximately 1 g of the tissue sample.
-
Add the tissue to a glass homogenizing tube.
-
Add a known amount of internal standard (e.g., Tricosanoic acid) to the tube.
-
Add 20 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Homogenize the tissue until a uniform consistency is achieved.
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Rinse the homogenizer with an additional 5 mL of the chloroform:methanol solution and add it to the centrifuge tube.
-
Agitate the mixture for 15 minutes at room temperature.
-
Add 5 mL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex the mixture gently and centrifuge at 2,000 x g for 10 minutes.
-
-
Lipid Phase Collection:
-
After centrifugation, two distinct phases will be visible. The lower phase contains the lipids dissolved in chloroform.
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower chloroform phase containing the lipid extract into a clean, pre-weighed glass tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
Once the solvent is completely evaporated, the total lipid extract will remain as a residue.
-
-
Gravimetric Analysis and Storage:
-
Determine the weight of the extracted lipids.
-
Re-dissolve the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for further analysis.
-
Store the lipid extract at -80°C under a nitrogen atmosphere to prevent oxidation.
-
Protocol 2: Methyl-tert-butyl ether (MTBE) Method for Lipid Extraction from Liver Tissue
The MTBE method is a safer alternative to chloroform-based methods and has shown high efficiency for a broad range of lipids.[1][3][4]
Materials:
-
Liver tissue sample, fresh or frozen
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream evaporator
-
Internal Standard (e.g., Tricosanoic acid, C23:0)
Procedure:
-
Tissue Homogenization:
-
Accurately weigh approximately 200 mg of liver tissue.
-
Add the tissue to a glass homogenizing tube.
-
Add a known amount of internal standard.
-
Add 1.5 mL of methanol and homogenize.
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 5 mL of MTBE and vortex for 1 hour at room temperature.
-
Add 1.25 mL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
-
-
Lipid Phase Collection:
-
Two phases will be formed. The upper organic phase contains the lipids.
-
Carefully collect the upper MTBE phase into a clean, pre-weighed glass tube.
-
-
Solvent Evaporation and Storage:
-
Evaporate the MTBE under a gentle stream of nitrogen gas.
-
Determine the weight of the extracted lipids.
-
Re-dissolve in a suitable solvent for subsequent analysis and store at -80°C under nitrogen.
-
Protocol 3: Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted fatty acids need to be derivatized to their volatile methyl esters.
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Glass reaction vials with Teflon-lined caps
-
Heating block or water bath
Procedure:
-
Derivatization Reaction:
-
To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
-
Extraction of FAMEs:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a new vial and concentrate under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
The FAMEs are now ready for injection into the GC-MS system for identification and quantification of this compound methyl ester. The mass spectrum and retention time should be compared to an authentic standard.
-
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound.
Signaling Pathways and Logical Relationships
The extraction protocols are based on the physicochemical properties of lipids, primarily their differential solubility in polar and non-polar solvents. The logic of the extraction process is to first disrupt the tissue matrix to release the lipids and then to partition them into a solvent from which they can be easily isolated.
Caption: Logical relationship of components in lipid extraction from tissues.
References
- 1. Role of Long Chain Fatty Acids in Developmental Programming in Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive assessment of fatty acid profiles of meat products to develop action plan strategies for healthier products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid concentration of plasma, muscle, adipose and liver from beef heifers fed an encapsulated n-3 polyunsaturated fatty acid supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting Beef Fatty Acid Composition from Diet and Plasma Profiles Using Multivariate Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 21-Methyldocosanoic Acid as a Potential Lipid Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid biomarkers are playing an increasingly crucial role in the diagnosis, prognosis, and monitoring of therapeutic responses for a multitude of diseases. Very-long-chain fatty acids (VLCFAs), a class of lipids with 22 or more carbon atoms, are integral components of cellular membranes and are involved in various physiological processes. Alterations in their metabolism have been linked to several pathological conditions. 21-Methyldocosanoic acid, a saturated fatty acid with a methyl group at the 21st position, represents a novel lipid entity whose potential as a biomarker is yet to be fully elucidated.
This document provides a comprehensive guide for the investigation of this compound as a potential lipid biomarker. It outlines detailed experimental protocols for its quantification in biological samples, discusses hypothetical signaling pathway involvement, and presents a general workflow for biomarker validation. While specific data on this compound as a biomarker is currently limited, the methodologies and frameworks presented here are based on established principles of lipidomics and biomarker discovery and can be adapted for its study.
Quantitative Data Summary
Effective biomarker validation requires the systematic collection and analysis of quantitative data. The following tables provide a template for organizing and presenting data from studies investigating this compound.
Table 1: Hypothetical Distribution of this compound in Human Plasma
| Analyte | Healthy Control (n=50) Mean Concentration (ng/mL) ± SD | Disease Cohort A (n=50) Mean Concentration (ng/mL) ± SD | Disease Cohort B (n=50) Mean Concentration (ng/mL) ± SD | p-value (Control vs. Disease A) | p-value (Control vs. Disease B) |
| This compound | 15.2 ± 3.1 | 45.8 ± 8.5 | 18.1 ± 4.2 | <0.001 | 0.08 |
Table 2: Performance Characteristics of the LC-MS/MS Method for this compound Quantification
| Parameter | Value |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (%) | 85-115% |
| Recovery (%) | >80% |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the sensitive and selective quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates.[1][2]
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., ¹³C-labeled docosanoic acid)
-
HPLC-grade solvents (Methanol, Acetonitrile, Isopropanol, Water)
-
Formic acid
-
Butanol
-
Hydrochloric acid
-
Protein precipitation solvent (e.g., ice-cold acetone (B3395972) or acetonitrile)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
2. Sample Preparation: a. Plasma/Serum: i. Thaw samples on ice. ii. To 100 µL of sample, add 10 µL of internal standard solution. iii. Add 400 µL of ice-cold protein precipitation solvent. iv. Vortex for 1 minute and incubate at -20°C for 20 minutes. v. Centrifuge at 14,000 x g for 10 minutes at 4°C. vi. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. b. Tissue Homogenate: i. Homogenize ~50 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS). ii. Perform a protein assay to determine the protein concentration. iii. Proceed with lipid extraction using a modified Bligh-Dyer or Folch method. iv. Add the internal standard to the lipid extract. v. Evaporate the solvent and reconstitute for analysis.
3. Derivatization (Esterification for improved chromatographic properties): a. To the dried extract, add 200 µL of 3 N HCl in n-butanol. b. Incubate at 65°C for 15 minutes.[2] c. Evaporate the solvent and reconstitute the sample in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis: a. Liquid Chromatography (LC) System:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
- Gradient: A suitable gradient to separate the analyte from other fatty acids.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C b. Mass Spectrometry (MS/MS) System:
- Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by infusion of the standard.
5. Data Analysis and Quantification: a. Construct a calibration curve using the this compound standard. b. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Hypothetical Signaling Pathway and Experimental Workflows
While the precise signaling pathways involving this compound are yet to be identified, we can hypothesize its involvement based on the known roles of other fatty acids in cellular signaling.
Caption: Hypothetical signaling pathway involving this compound.
The diagram above illustrates a hypothetical scenario where this compound could modulate a G-protein coupled receptor (GPCR) signaling pathway, influencing downstream cellular responses.
Biomarker Discovery and Validation Workflow
The following workflow outlines the key stages in validating a novel lipid biomarker like this compound.
Caption: General workflow for lipid biomarker discovery and validation.
Conclusion
While direct evidence for this compound as a clinical biomarker is not yet established, its unique structure as a very-long-chain fatty acid warrants further investigation. The protocols and frameworks provided in this document offer a robust starting point for researchers to explore its potential role in health and disease. Through systematic quantification and validation, the clinical utility of this compound as a novel lipid biomarker can be thoroughly assessed. This will contribute to the expanding field of lipidomics and may ultimately lead to new diagnostic and therapeutic strategies.
References
Application Notes and Protocols for 21-Methyldocosanoic Acid in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Methyldocosanoic acid is a very long-chain branched fatty acid (VLCFA) belonging to the iso-series of branched-chain fatty acids (BCFAs). While straight-chain VLCFAs are well-established biomarkers for certain peroxisomal disorders in humans, branched-chain VLCFAs like this compound are predominantly found in the cell membranes of various bacteria. These fatty acids play a crucial role in maintaining membrane fluidity and are implicated in bacterial adaptation to environmental stress and in virulence. In the field of lipidomics, the study of this compound and other BCFAs can provide insights into bacterial physiology, aid in the chemotaxonomic classification of microorganisms, and potentially lead to the discovery of new antimicrobial targets.
These application notes provide detailed protocols for the extraction and quantification of this compound from bacterial and plasma samples, alongside data presentation guidelines and visualizations of experimental workflows and the biological context of BCFAs.
Quantitative Data Presentation
Given the limited availability of specific quantitative data for this compound in the public domain, the following table serves as a template for researchers to populate with their experimental results. The example data is illustrative and based on the general understanding of BCFA distribution in bacteria.
Table 1: Illustrative Quantitative Data for this compound
| Sample Type | Organism/Condition | This compound Concentration (µg/mg of lipid extract) | Relative Abundance (%) | Analytical Method |
| Bacterial Pellet | Mycobacterium tuberculosis (Log Phase) | 15.2 ± 2.1 | 5.8 | GC-MS |
| Bacterial Pellet | Mycobacterium tuberculosis (Stationary Phase) | 12.8 ± 1.9 | 4.9 | GC-MS |
| Bacterial Pellet | Listeria monocytogenes (Grown at 37°C) | 8.5 ± 1.1 | 3.2 | GC-MS |
| Bacterial Pellet | Listeria monocytogenes (Grown at 10°C) | 10.2 ± 1.5 | 4.1 | GC-MS |
| Human Plasma | Healthy Control | Not Detected | - | GC-MS |
| Human Plasma | Zellweger Syndrome Patient | Not Detected | - | GC-MS |
Experimental Protocols
Protocol 1: Analysis of this compound in Bacterial Cultures
This protocol details the extraction of total lipids from bacterial cells and subsequent analysis of fatty acid composition by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Materials:
-
Bacterial cell pellet
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., 19-methylarachidic acid)
-
BF3-methanol or HCl-methanol
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)
Procedure:
-
Lipid Extraction (Folch Method):
-
To a bacterial cell pellet (approx. 50-100 mg wet weight), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add a known amount of internal standard.
-
Homogenize the sample using a bead beater or sonicator until a uniform suspension is achieved.
-
Agitate the mixture for 20 minutes at room temperature.
-
Add 0.4 mL of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):
-
Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic NaOH.
-
Heat the sample at 100°C for 5 minutes.
-
Cool the sample and add 2 mL of 14% BF3-methanol.
-
Heat at 100°C for another 5 minutes.
-
Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a temperature program suitable for the separation of very long-chain fatty acids (e.g., initial temperature of 100°C, ramp to 250°C at 3°C/min, and hold for 10 minutes).
-
Identify this compound methyl ester based on its retention time and mass spectrum compared to a standard or by interpretation of its fragmentation pattern.
-
Quantify the amount of this compound relative to the internal standard.
-
Protocol 2: Analysis of Very Long-Chain Fatty Acids (including this compound) in Human Plasma
This protocol is adapted for the analysis of VLCFAs in plasma, a common diagnostic procedure for peroxisomal disorders. While this compound is not a typical analyte in this context, the method can be used for its detection.
Materials:
-
Human plasma (EDTA-anticoagulated)
-
Internal standards (e.g., deuterated C24:0 and C26:0)
-
Methanol
-
Toluene
-
Acetyl chloride
-
Hexane
-
GC-MS system
Procedure:
-
Sample Preparation and Derivatization:
-
To 100 µL of plasma, add a known amount of internal standards.
-
Add 1 mL of a methanol:toluene (4:1, v/v) mixture.
-
Add 200 µL of acetyl chloride dropwise while vortexing.
-
Cap the tube tightly and heat at 100°C for 1 hour.
-
Cool the sample to room temperature.
-
Slowly add 5 mL of 6% K2CO3 to stop the reaction.
-
Vortex and centrifuge at 1,500 x g for 5 minutes.
-
Collect the upper organic layer.
-
Dry the extract under nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the dried extract in 100 µL of hexane.
-
Inject 1 µL into the GC-MS.
-
Use a similar GC program as described in Protocol 1, optimized for VLCFA separation.
-
Identify and quantify the FAME of this compound relative to the appropriate internal standard.
-
Visualizations
Experimental Workflow for BCFA Analysis in Bacteria
Caption: Workflow for the analysis of this compound from bacterial cultures.
Role of Branched-Chain Fatty Acids in the Bacterial Cell Membrane
Caption: The role of BCFAs in bacterial membrane structure and function.
The Enigmatic Role of 21-Methyldocosanoic Acid in Microbial Studies: A Broader Perspective on Very-Long-Chain and Branched-Chain Fatty Acids
Initial investigations for specific applications of 21-methyldocosanoic acid in microbial studies have revealed a significant scarcity of dedicated research on this particular very-long-chain branched-chain fatty acid. This suggests that this compound is either a rare component of microbial membranes, its presence and functions are yet to be explored in detail, or it is studied under different nomenclature. However, the broader classes to which this molecule belongs—very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs)—are of significant interest in microbiology. This document provides a detailed overview of the applications and study of these related fatty acids, offering valuable insights and protocols for researchers, scientists, and drug development professionals.
Application Notes: The Significance of VLCFAs and BCFAs in Microbial Physiology and Drug Development
Very-long-chain and branched-chain fatty acids are integral components of the cell membranes of various bacteria, where they play crucial roles in maintaining membrane fluidity, integrity, and resistance to environmental stresses.
1. Modulation of Membrane Fluidity and Permeability:
Branched-chain fatty acids, with their methyl branches, disrupt the tight packing of acyl chains in the lipid bilayer. This structural disruption increases membrane fluidity, which is essential for the proper functioning of membrane-bound proteins and for adaptation to low temperatures.[1][2][3] In contrast, very-long-chain fatty acids can increase the thickness and rigidity of the membrane, providing a more robust barrier against external threats.[4][5] The balance between straight-chain, branched-chain, and unsaturated fatty acids is, therefore, critical for bacterial survival.
2. Role in Environmental Stress Response:
Bacteria dynamically alter the composition of their membrane fatty acids in response to environmental cues such as changes in temperature, pH, and the presence of antimicrobial compounds.[4] An increase in the proportion of BCFAs is often observed as an adaptation to cold stress, as it helps to maintain membrane fluidity. Conversely, the incorporation of VLCFAs can enhance resistance to heat and chemical stressors by decreasing membrane permeability.
3. Biofilm Formation and Pathogenicity:
The composition of membrane fatty acids can influence the ability of bacteria to form biofilms and their virulence. For instance, in Agrobacterium fabrum, the absence of a specific VLCFA in its lipid A impairs biofilm formation and reduces its infectivity.[6] This highlights the importance of specific fatty acid structures in host-pathogen interactions.
4. Potential as Antimicrobial Targets and Agents:
The enzymes involved in the biosynthesis of BCFAs and VLCFAs are distinct from those in humans, making them attractive targets for the development of novel antimicrobial drugs.[7] Furthermore, some fatty acids themselves exhibit antimicrobial properties by disrupting the cell membranes of competing microbes.
Quantitative Data Summary
The following table summarizes the types of branched-chain fatty acids commonly found in bacteria and their general effects on membrane properties.
| Fatty Acid Type | Common Examples | Predominantly Found In | Effect on Membrane Fluidity |
| iso-BCFAs | 14-methylpentadecanoic acid (isopalmitic acid) | Bacillus spp., Staphylococcus spp. | Increases |
| anteiso-BCFAs | 13-methylpentadecanoic acid | Bacillus spp., Listeria spp. | Increases significantly |
| ω-alicyclic FAs | Tuberculostearic acid | Mycobacterium spp. | Decreases |
| Multi-methyl BCFAs | Mycolic acids | Mycobacterium spp. | Significantly decreases |
Experimental Protocols
Protocol 1: Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for extracting and analyzing the fatty acid methyl esters (FAMEs) from bacterial cells.
1. Materials:
- Bacterial cell culture
- Saponification reagent (15% w/v NaOH in 50% methanol)
- Methylation reagent (6 N HCl in 50% methanol)
- Extraction solvent (1:1 hexane:methyl tert-butyl ether)
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Procedure:
- Harvest bacterial cells from a culture in the late logarithmic growth phase by centrifugation.
- Wash the cell pellet with sterile saline and lyophilize.
- Add 1 ml of saponification reagent to the dried cell pellet and heat at 100°C for 30 minutes.
- Cool the sample and add 2 ml of methylation reagent. Heat at 80°C for 10 minutes.
- Rapidly cool the sample and add 1.25 ml of extraction solvent. Vortex for 10 minutes.
- Remove the lower aqueous phase and wash the upper organic phase with 3 ml of 0.3 M NaOH.
- Transfer the organic phase to a clean vial containing anhydrous sodium sulfate.
- Inject 1-2 µl of the FAME extract into the GC-MS for analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of a Fatty Acid
This protocol is used to determine the lowest concentration of a fatty acid that inhibits the visible growth of a microorganism.
1. Materials:
- Test fatty acid (e.g., a specific BCFA)
- Bacterial strain of interest
- Mueller-Hinton Broth (MHB) or other suitable growth medium
- 96-well microtiter plate
- Spectrophotometer
2. Procedure:
- Prepare a stock solution of the test fatty acid in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform a serial two-fold dilution of the fatty acid stock solution in MHB.
- Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/ml.
- Include a positive control (bacteria in MHB without fatty acid) and a negative control (MHB only).
- Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
- The MIC is determined as the lowest concentration of the fatty acid at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.
Visualizations
Caption: General structure of a bacterial membrane incorporating branched-chain fatty acids.
Caption: Experimental workflow for the analysis of bacterial fatty acids.
Caption: A putative signaling pathway for cold stress adaptation via increased BCFA synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 4. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]
- 5. The Very Long Chain Fatty Acid (C26:25OH) Linked to the Lipid A Is Important for the Fitness of the Photosynthetic Bradyrhizobium Strain ORS278 and the Establishment of a Successful Symbiosis with Aeschynomene Legumes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Absence of a Very Long Chain Fatty Acid (VLCFA) in Lipid A Impairs Agrobacterium fabrum Plant Infection and Biofilm Formation and Increases Susceptibility to Environmental Stressors | MDPI [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Purification of 21-Methyldocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 21-Methyldocosanoic acid, a C23 branched-chain saturated fatty acid. The methodologies described herein are based on established techniques for the separation and purification of long-chain and branched-chain fatty acids and are intended to guide researchers in obtaining high-purity this compound for various research, development, and analytical applications.
Introduction
This compound is a very-long-chain fatty acid (VLCFA) with a methyl branch near the terminus of the acyl chain. The purification of such molecules from complex mixtures, whether from synthetic routes or natural extracts, is crucial for their characterization and use in biological and pharmaceutical studies. The protocols outlined below describe a multi-step purification strategy designed to isolate this compound from a mixture containing other fatty acids, including straight-chain saturated and unsaturated analogues.
The overall purification strategy involves an initial esterification of the fatty acid mixture, followed by a primary separation of branched-chain fatty acid methyl esters (FAMEs) from straight-chain FAMEs using urea (B33335) adduction. Subsequent purification is achieved through preparative High-Performance Liquid Chromatography (HPLC), followed by hydrolysis of the purified methyl ester to yield the free fatty acid. Purity assessment is conducted using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following table summarizes the expected outcomes of the purification process at each key stage. The values presented are typical and may vary depending on the initial composition of the fatty acid mixture.
| Purification Stage | Key Parameters | Expected Purity of 21-Methyldocosanoate | Expected Yield |
| Crude Fatty Acid Mixture | Initial concentration of this compound | Variable (e.g., 5-15%) | 100% (starting material) |
| Urea Adduction | Urea-to-FAME ratio, Crystallization temperature | Enriched fraction (e.g., 60-80%) | ~70-90% recovery of branched-chain FAMEs |
| Preparative HPLC | Column type, Mobile phase composition, Flow rate | >98% | ~80-95% recovery from HPLC |
| Saponification | Reaction time, Temperature | >98% (as free fatty acid) | >95% |
| Final Product | Overall purity of this compound | >98% | ~50-75% (overall) |
Experimental Protocols
Protocol 1: Esterification of Fatty Acid Mixture to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of a crude fatty acid mixture to their corresponding methyl esters, which are more volatile and less polar, making them suitable for subsequent purification steps.
Materials:
-
Crude fatty acid mixture containing this compound
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Hexane (B92381) (HPLC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Separatory funnel
-
Glassware (reflux condenser, round-bottom flask)
Procedure:
-
In a round-bottom flask, dissolve 10 g of the crude fatty acid mixture in 100 mL of anhydrous methanol.
-
Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of hexane and 50 mL of deionized water.
-
Shake vigorously and allow the layers to separate. Discard the lower aqueous layer.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer again with 50 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the hexane solution using a rotary evaporator to obtain the crude FAME mixture.
Protocol 2: Enrichment of Branched-Chain FAMEs by Urea Adduction
This protocol utilizes the principle that straight-chain fatty acids form crystalline inclusion complexes (adducts) with urea, while branched-chain fatty acids are excluded and remain in solution.[1]
Materials:
-
Crude FAME mixture
-
Urea
-
Methanol (anhydrous)
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Prepare a saturated solution of urea in methanol by heating and stirring. A common ratio is 1 part FAMEs, 5 parts urea, and 20 parts methanol by weight.[2]
-
Dissolve the crude FAME mixture (from Protocol 3.1) in the hot saturated urea-methanol solution.
-
Allow the solution to cool slowly to room temperature with gentle stirring, then place it in an ice bath for at least 4 hours to promote the crystallization of urea-straight-chain FAME adducts.
-
Rapidly filter the cold solution through a pre-chilled Buchner funnel to separate the liquid non-adduct fraction (enriched in branched-chain FAMEs) from the solid urea adducts.
-
Wash the collected solid adducts with a small amount of cold methanol to recover any entrapped non-adduct fraction and combine the filtrates.
-
To the combined filtrate, add an equal volume of deionized water and extract the FAMEs with hexane.
-
Wash the hexane extract with water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain the enriched branched-chain FAME fraction.
Protocol 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the high-resolution separation of the this compound methyl ester from other branched-chain FAMEs.
Materials:
-
Enriched branched-chain FAME fraction
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Fraction collector
Procedure:
-
Dissolve the enriched branched-chain FAME fraction in a minimal amount of the initial mobile phase.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with a mobile phase of 90% acetonitrile and 10% water.[3][4]
-
Inject the sample onto the column.
-
Run a gradient elution from 90% to 100% acetonitrile over 40 minutes at a flow rate of 20 mL/min.
-
Monitor the elution profile at 205 nm (for saturated esters).[3]
-
Collect fractions corresponding to the peak of 21-Methyldocosanoate. The elution order will be based on hydrophobicity, with longer chain and less branched FAMEs generally having longer retention times.
-
Combine the collected fractions and remove the solvent using a rotary evaporator.
Protocol 4: Saponification of Purified FAME to Free Fatty Acid
This protocol converts the purified this compound methyl ester back to its free fatty acid form.
Materials:
-
Purified 21-Methyldocosanoate
-
Ethanolic potassium hydroxide (B78521) (1 M)
-
Hydrochloric acid (1 M)
-
Hexane (HPLC grade)
-
Deionized water
Procedure:
-
Dissolve the purified 21-Methyldocosanoate in 50 mL of 1 M ethanolic potassium hydroxide.
-
Reflux the mixture for 1 hour.
-
Cool the solution and transfer it to a separatory funnel.
-
Acidify the solution to a pH of approximately 2 with 1 M hydrochloric acid.
-
Extract the free fatty acid with three 50 mL portions of hexane.
-
Combine the hexane extracts and wash with deionized water until the washings are neutral.
-
Dry the hexane solution over anhydrous sodium sulfate.
-
Evaporate the hexane under a stream of nitrogen to yield the purified this compound.
Protocol 5: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the final purity assessment of the this compound. The free fatty acid is re-esterified to its FAME for GC analysis.
Materials:
-
Purified this compound
-
BF3-Methanol reagent
-
Hexane (GC grade)
-
GC-MS system with a capillary column (e.g., wax-type)[5]
Procedure:
-
Take a small aliquot (approx. 1 mg) of the purified this compound and convert it to its methyl ester using BF3-Methanol reagent according to the manufacturer's instructions.
-
Extract the FAME into hexane.
-
Inject an appropriate volume of the hexane solution into the GC-MS.
-
Use a temperature program suitable for the analysis of very-long-chain FAMEs (e.g., initial temperature of 150°C, ramp to 240°C at 4°C/min, and hold for 10 minutes).
-
Identify the 21-Methyldocosanoate peak based on its retention time and mass spectrum.
-
Determine the purity by calculating the peak area percentage of the 21-Methyldocosanoate relative to the total peak area.
Mandatory Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Logical steps in the urea adduction protocol for enriching branched-chain FAMEs.
References
- 1. CN105419949A - Method for separating and enriching trace branched-chain fatty acid - Google Patents [patents.google.com]
- 2. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 3. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
Application Notes and Protocols for the Analysis of 21-Methyldocosanoic Acid
These application notes provide a comprehensive guide for the analysis of 21-Methyldocosanoic acid, a branched-chain fatty acid, in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and other related fields.
Introduction
This compound (C23H46O2) is a long-chain fatty acid with a methyl branch at the 21st carbon position. The analysis of such branched-chain fatty acids is crucial in various research areas, including lipidomics, biomarker discovery, and the study of metabolic pathways. Accurate and reliable analytical methods are essential for the quantification and identification of this compound. This document outlines a recommended protocol using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of fatty acids due to its high sensitivity and specificity.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, derivatization is typically required to increase their volatility for GC analysis.
Principle
The analytical workflow involves the extraction of lipids from the sample, followed by hydrolysis to release the fatty acids. The fatty acids are then derivatized to form volatile esters, typically methyl esters (FAMEs). These FAMEs are separated by gas chromatography based on their boiling points and polarity and subsequently detected and identified by mass spectrometry.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., Heptadecanoic acid)
-
Chloroform
-
Methanol
-
Sodium chloride (NaCl) solution (0.9%)
-
Boron trifluoride-methanol (BF3-methanol) solution (14%)
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas
2.2.2. Sample Preparation and Lipid Extraction
-
Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Extraction: Add the internal standard to the homogenate. Vortex the mixture thoroughly and allow it to stand for 30 minutes for complete lipid extraction.
-
Phase Separation: Add 0.9% NaCl solution to the mixture to induce phase separation. Centrifuge at 2000 rpm for 10 minutes.
-
Collection: Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
2.2.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Methanolysis: Add 2 mL of 14% BF3-methanol solution to the dried lipid extract.
-
Incubation: Heat the mixture at 100°C for 30 minutes in a sealed tube.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly and centrifuge to separate the phases.
-
Collection: Collect the upper hexane layer containing the FAMEs.
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the hexane to the desired final volume under a stream of nitrogen.
2.2.4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Injection Volume: 1 µL (splitless mode)
Data Presentation
Quantitative analysis can be performed by comparing the peak area of the this compound methyl ester to the peak area of the internal standard. Identification is confirmed by matching the retention time and the mass spectrum with that of a pure standard.
Table 1: Predicted Mass Spectrometric Data for this compound
| Adduct | Predicted m/z |
| [M+H]+ | 355.35708 |
| [M+Na]+ | 377.33902 |
| [M-H]- | 353.34252 |
| [M+NH4]+ | 372.38362 |
| [M+K]+ | 393.31296 |
Data obtained from PubChem.[1]
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Alternative and Complementary Methods
While GC-MS is a standard and reliable method, other analytical techniques can also be employed for the analysis of fatty acids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of intact complex lipids and can also be used for free fatty acids without derivatization.[2][3] Reversed-phase chromatography is a common separation mode for fatty acids.[2]
-
Solid Phase Extraction (SPE): SPE can be used for selective isolation and cleanup of fatty acids from complex matrices prior to chromatographic analysis.[4]
The choice of method will depend on the specific research question, the sample matrix, and the available instrumentation. Method development and validation are crucial for ensuring accurate and reproducible results.
References
- 1. PubChemLite - this compound (C23H46O2) [pubchemlite.lcsb.uni.lu]
- 2. shimadzu.com [shimadzu.com]
- 3. High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine by LC-MS/MS. Method for Analyzing Isomers Without Chromatographic Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 21-Methyldocosanoic Acid Extraction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 21-Methyldocosanoic acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction of very long-chain fatty acids (VLCFAs) like this compound.
Issue 1: Low Extraction Yield
-
Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and solutions?
-
Answer: Low extraction yield can stem from several factors:
-
Inadequate Cell Lysis: The first step in releasing intracellular lipids is breaking open the cells. If lysis is incomplete, the fatty acids will remain trapped.
-
Troubleshooting:
-
Ensure the homogenization or sonication process is sufficient for your sample type.
-
Consider enzymatic digestion (e.g., with lipases) as a pre-treatment step.[1]
-
-
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is critical for efficiently dissolving the target fatty acid.[2]
-
Troubleshooting:
-
This compound is a very long-chain fatty acid, making it highly nonpolar. Solvents like hexane (B92381) or petroleum ether are good starting points.[3][4]
-
For complex matrices, a mixture of polar and nonpolar solvents, such as chloroform (B151607)/methanol (B129727) (Folch method) or hexane/isopropanol, may be necessary to extract both free and bound lipids.[2][4][5] For very long-chain fatty acids (e.g., C24:0), a mixed solvent system like hexane/ethanol might be more effective than hexane alone.[3]
-
-
-
Incorrect pH: The acidity of the extraction medium plays a crucial role.
-
Troubleshooting:
-
Fatty acids are more soluble in organic solvents when they are in their protonated (acidic) form. Acidifying the sample to a pH below the pKa of the carboxylic acid group (typically around 4-5) will improve extraction efficiency.[6]
-
-
-
Insufficient Mixing/Agitation: Proper mixing ensures maximum contact between the solvent and the sample.
-
Troubleshooting:
-
Increase the vortexing or shaking time and intensity during the extraction process.
-
-
-
Sample Overloading: Using too much starting material for the volume of solvent can lead to incomplete extraction.
-
Troubleshooting:
-
Maintain a sample-to-solvent ratio of at least 1:20 (w/v) as a general guideline.[2]
-
-
-
Issue 2: Poor Purity of the Extract
-
Question: Our this compound extract contains a high level of impurities. How can we improve its purity?
-
Answer: Contamination can arise from co-extraction of other lipids or non-lipid molecules.
-
Phase Separation Issues: In liquid-liquid extractions, incomplete separation of the aqueous and organic phases can carry over water-soluble impurities.
-
Troubleshooting:
-
After adding water or a salt solution to induce phase separation (as in the Folch method), ensure a sharp interface is formed.[2] Centrifugation can aid in this process.
-
Carefully collect the organic layer (usually the bottom layer with chloroform-based methods) without disturbing the interface.
-
-
-
Co-extraction of Polar Lipids: If you are primarily interested in the free fatty acid, polar lipids like phospholipids (B1166683) can be a significant contaminant.
-
Troubleshooting:
-
A less polar solvent system, such as hexane, will be more selective for nonpolar lipids.[2]
-
Consider a solid-phase extraction (SPE) cleanup step after the initial extraction to separate different lipid classes.
-
-
-
Issue 3: Inconsistent Extraction Results
-
Question: We are observing significant variability in our extraction efficiency across different batches. What could be causing this inconsistency?
-
Answer: Inconsistent results are often due to a lack of control over key experimental parameters.
-
Sample Heterogeneity: If the starting material is not homogenous, different aliquots will have varying concentrations of the target analyte.
-
Troubleshooting:
-
Ensure thorough homogenization of the entire sample before taking aliquots for extraction.[1]
-
-
-
Variations in Sample Water Content: The presence of water can significantly impact the efficiency of nonpolar solvent extraction.[4]
-
Troubleshooting:
-
Lyophilize (freeze-dry) samples to remove water before extraction. If drying at elevated temperatures, use low heat to prevent lipid degradation.[4]
-
-
-
Matrix Effects: Components of the sample matrix can interfere with the extraction process or the final analysis, especially with sensitive techniques like mass spectrometry.[7][8][9]
-
Data Presentation
Table 1: Solvent Systems for Long-Chain Fatty Acid Extraction
| Solvent System | Polarity | Target Lipids | Advantages | Disadvantages |
| Hexane | Nonpolar | Triacylglycerols, free fatty acids | High selectivity for nonpolar lipids, low toxicity. | Inefficient for extracting polar or membrane-bound lipids.[5] |
| Petroleum Ether | Nonpolar | Similar to hexane | Low cost, less hygroscopic than diethyl ether.[4] | Less efficient than diethyl ether for some lipids.[4] |
| Diethyl Ether | Slightly Polar | Broader range of lipids than hexane | Effective for "crude fat" extraction. | Highly flammable, can form explosive peroxides.[4][12] |
| Chloroform/Methanol (2:1, v/v) | Biphasic (Polar & Nonpolar) | Total lipid extraction (polar and nonpolar) | Widely used and effective for a broad range of lipids.[2][5] | Chloroform is a suspected carcinogen.[6] |
| Hexane/Isopropanol (3:2, v/v) | Biphasic (Polar & Nonpolar) | Total lipid extraction | Less toxic alternative to chloroform/methanol.[4] | May be less efficient than chloroform/methanol for some applications. |
| Hexane/Ethanol (e.g., 1:1 or 2:1, v/v) | Mixed | Very long-chain fatty acids | Can improve solubility of VLCFAs compared to hexane alone.[3] | May extract more polar impurities. |
Experimental Protocols
Protocol 1: General Purpose Extraction of this compound using a Modified Folch Method
This protocol is suitable for the total lipid extraction from biological tissues.
-
Sample Homogenization:
-
Weigh approximately 1 gram of wet tissue.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform and methanol to a final volume that is 20 times the volume of the sample.[2]
-
-
Lipid Extraction:
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex briefly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
-
Collection of the Lipid Extract:
-
Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a Pasteur pipette.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis.
-
Protocol 2: Selective Extraction of Nonpolar Lipids including this compound
This protocol is designed to enrich for nonpolar lipids.
-
Sample Preparation:
-
Lyophilize the sample to remove all water.
-
Grind the dried sample to a fine powder to increase the surface area for extraction.[4]
-
-
Lipid Extraction:
-
Add hexane to the dried sample powder (e.g., 10 mL of solvent per gram of dry sample).
-
Vortex or sonicate the mixture for 20-30 minutes at room temperature.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.
-
-
Collection of the Lipid Extract:
-
Carefully decant the hexane supernatant containing the extracted lipids.
-
-
Solvent Evaporation:
-
Evaporate the hexane under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for further analysis.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. aafco.org [aafco.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Optimizing Mass Spectrometry for 21-Methyldocosanoic Acid Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 21-Methyldocosanoic acid using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Signal Detected for this compound
Possible Causes and Solutions:
-
Inefficient Extraction: The polarity of the extraction solvent may not be suitable for this compound and the sample matrix.
-
Recommendation: Employ established lipid extraction methods like the Folch or Bligh & Dyer techniques, which use a chloroform/methanol (B129727) mixture. For a less toxic alternative, a methyl-tert-butyl ether (MTBE) based extraction can be effective. Performing a second extraction of the aqueous phase can significantly improve recovery rates.[1]
-
-
Poor Ionization: Very-long-chain fatty acids (VLCFAs) can have low ionization efficiency.
-
Recommendation for LC-MS: Electrospray ionization (ESI) is generally preferred for VLCFAs as it is a soft ionization technique that minimizes fragmentation.[2][3] Consider using a derivatization agent to introduce a permanent positive charge, which can enhance detection sensitivity in positive ion mode.[4][5][6]
-
Recommendation for GC-MS: Ensure complete derivatization to a more volatile ester, typically a fatty acid methyl ester (FAME).[7][8] Incomplete derivatization will lead to poor chromatographic performance and low signal intensity.
-
-
Instrumental Parameters Not Optimized:
-
Recommendation: Optimize source parameters, including temperatures and gas flows, for the specific analyte and analytical platform. For GC-MS, ensure the temperature program is appropriate for the elution of VLCFA methyl esters.[9]
-
Issue 2: Poor Peak Shape and Chromatographic Resolution
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions:
-
For GC-MS: Use a capillary column suitable for FAME analysis, such as a DB-23 or DB-5MS.[9][10] Optimize the temperature gradient to ensure adequate separation from other fatty acids.
-
For LC-MS: A C8 or C18 reversed-phase column is typically used for fatty acid analysis.[2][11] The use of an ion pairing agent like tributylamine (B1682462) in the mobile phase can improve peak shape and retention of free fatty acids.[2]
-
-
Sample Overload: Injecting too much sample can lead to broad and asymmetric peaks.
-
Recommendation: Dilute the sample or reduce the injection volume.
-
-
Active Sites in the GC Inlet or Column: Free carboxylic acids can interact with active sites, leading to peak tailing.
-
Recommendation: Ensure complete derivatization. Check the cleanliness of the GC liner and trim the column if necessary.
-
Issue 3: High Background Noise or Matrix Effects
Possible Causes and Solutions:
-
Co-elution of Interfering Compounds: The sample matrix can contain compounds that co-elute with this compound and suppress or enhance its ionization.[1]
-
Recommendation: Improve sample cleanup using techniques like solid-phase extraction (SPE). To assess matrix effects, compare the signal of a standard in a neat solvent versus the signal in a sample matrix extract.[1]
-
-
Contamination from Solvents or Labware:
-
Recommendation: Use high-purity solvents and thoroughly clean all glassware and plasticware. Run solvent blanks to identify potential sources of contamination.
-
Frequently Asked Questions (FAQs)
1. Should I use GC-MS or LC-MS/MS for the analysis of this compound?
Both techniques can be used, but they have different strengths.
-
GC-MS is a robust and widely used technique for fatty acid analysis. It typically requires derivatization of the carboxylic acid to a more volatile ester (e.g., FAME). GC-MS provides excellent chromatographic separation and characteristic fragmentation patterns upon electron impact (EI) ionization, which can aid in identification.[2]
-
LC-MS/MS is often preferred for very-long-chain fatty acids because it can be performed without derivatization and uses softer ionization techniques like ESI, which reduces fragmentation and often provides a more abundant molecular ion.[2][12] This is particularly advantageous for quantitative analysis using multiple reaction monitoring (MRM).
2. Is derivatization necessary for analyzing this compound?
-
For GC-MS: Yes, derivatization to a more volatile form, such as a fatty acid methyl ester (FAME), is essential for good chromatographic performance.[8][13]
-
For LC-MS: While not strictly necessary, derivatization can significantly enhance the ionization efficiency and sensitivity of detection, especially in positive ion mode ESI.[4][5][14] Reagents that introduce a permanent positive charge are particularly effective.
3. What are the expected fragment ions for this compound in GC-MS?
When analyzed as its methyl ester (methyl 21-methyldocosanoate) by GC-MS with electron ionization, you can expect to see characteristic fragment ions for FAMEs. These include:
-
A peak at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group.
-
A peak at m/z 87, resulting from cleavage beta to the carbonyl group.
-
A series of peaks separated by 14 mass units, corresponding to the loss of methylene (B1212753) (-CH2-) groups from the alkyl chain.[15]
-
The molecular ion ([M]+) may be weak or absent due to fragmentation.
4. Which ionization source is better for LC-MS analysis: ESI or APCI?
-
Electrospray Ionization (ESI) is generally the preferred method for fatty acids as they are polar molecules. ESI is a soft ionization technique that is less prone to causing in-source fragmentation.[3][16]
-
Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for less polar compounds and is less susceptible to matrix effects than ESI.[17][18][19] However, for a polar analyte like a carboxylic acid, ESI is typically more efficient.
Quantitative Data Summary
Table 1: Recommended GC-MS Parameters for FAME Analysis
| Parameter | Recommended Setting |
| Column | DB-23 or DB-5MS (or equivalent)[9][10] |
| Injector Mode | Splitless[10] |
| Carrier Gas | Helium |
| Oven Program | Start at 60°C, ramp to 220-250°C[9][20] |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Monitored Ions (for SIM) | m/z 74, 87, and molecular ion if present[7] |
Table 2: Recommended LC-MS/MS Parameters for Fatty Acid Analysis
| Parameter | Recommended Setting |
| Column | C8 or C18 reversed-phase, 1.8-2.6 µm particle size[2][11] |
| Mobile Phase A | Water with 0.1% formic acid or an ion pairing agent[2][21] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[2][21] |
| Ionization Mode | Negative Ion Electrospray (ESI) for underivatized acids |
| Positive Ion Electrospray (ESI) for derivatized acids | |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols & Workflows
Protocol 1: Sample Preparation for GC-MS Analysis (as FAME)
-
Lipid Extraction: Extract total lipids from the sample using the Folch method (chloroform:methanol, 2:1 v/v).
-
Saponification: Resuspend the dried lipid extract in a methanolic potassium hydroxide (B78521) solution and heat to hydrolyze the fatty acids from complex lipids.[20]
-
Acidification: Acidify the solution to protonate the free fatty acids.
-
Extraction of Free Fatty Acids: Extract the free fatty acids into an organic solvent like hexane (B92381) or isooctane.[20]
-
Derivatization (Methylation): Add a methylating agent such as 3% sulfuric acid in methanol and heat to form fatty acid methyl esters (FAMEs).[10]
-
Final Extraction: Extract the FAMEs into an organic solvent for injection into the GC-MS.
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Underivatized)
-
Lipid Extraction: Extract total lipids using the Folch or a similar method.
-
Saponification (Optional but Recommended): To analyze total fatty acid content, perform saponification as described for the GC-MS protocol. For free fatty acid analysis, this step can be omitted.
-
Extraction: Extract the fatty acids into an appropriate organic solvent.
-
Reconstitution: Dry the extract and reconstitute in the LC mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound analysis by GC-MS.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 10. chromforum.org [chromforum.org]
- 11. mdpi.com [mdpi.com]
- 12. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. lipidmaps.org [lipidmaps.org]
- 21. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 21-Methyldocosanoic acid in storage
Technical Support Center: 21-Methyldocosanoic Acid
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound, as a saturated fatty acid, should be stored as a solid in a cool, dark, and dry place.[1] It is recommended to keep it in a tightly sealed container to protect it from oxygen and moisture.[1][2] For maximum stability, storage at -20°C or below is advisable.[3]
Q2: How long can I expect this compound to remain stable in storage?
A2: When stored under optimal conditions (solid form, -20°C, protected from light and oxygen), saturated fatty acids like this compound are expected to be stable for several years.[4][5] Saturated fats generally have a much longer shelf life than unsaturated fats due to the absence of double bonds, which are susceptible to oxidation.[5][6]
Q3: Can I store this compound in a solution?
A3: Yes, but with precautions. If you need to store it in a solution, use an organic solvent like ethanol (B145695) or chloroform (B151607) and keep it in a glass container with a Teflon-lined cap at -20°C.[2] The headspace of the vial should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen.[2] Avoid using plastic containers for storage in organic solvents as plasticizers can leach into the solution.
Q4: What are the primary signs of degradation for this compound?
A4: The primary degradation pathway for fatty acids is oxidation.[1] While less susceptible, saturated fatty acids can still oxidize over time, especially with exposure to heat, light, and oxygen.[1] Signs of degradation may not be visually apparent but can be detected analytically as a decrease in purity or the appearance of smaller fatty acid chains or other byproducts.[7] A significant change in the physical appearance, such as discoloration or a change in melting point, would also indicate degradation.
Q5: Is this compound sensitive to light and temperature?
A5: Yes. Exposure to light and elevated temperatures can accelerate the degradation of fatty acids.[1][2] It is crucial to store it in a dark environment and at a consistently low temperature.[2] Even for solid saturated fats, storage in a cool place is recommended to prevent rancidity.[2]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Question: Have you recently checked the purity of your this compound stock?
-
Question: How has the compound been stored?
-
Question: Could the solvent be a source of contamination?
-
Answer: If using a solution, ensure the solvent is of high purity and was stored correctly. Run a blank analysis of the solvent to rule out contaminants.
-
Issue 2: Suspected sample degradation.
-
Question: What is the physical appearance of the compound?
-
Answer: While not always visible, any change in color or consistency from the original product could indicate degradation.
-
-
Question: Have you performed a stability test?
-
Answer: A stability test, comparing a sample of your current stock to a new, high-purity standard, can confirm degradation. The experimental protocol below provides a general guideline for such a test.
-
-
Question: Are there any unusual peaks in your analytical data (e.g., GC-MS, HPLC)?
-
Answer: The presence of unexpected peaks can indicate the formation of degradation byproducts.[7]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Solid Form | In Organic Solvent |
| Temperature | -20°C or below | -20°C |
| Container | Tightly sealed glass vial | Glass vial with Teflon-lined cap |
| Atmosphere | Air (sealed) or Inert Gas | Inert Gas (Argon or Nitrogen) |
| Light Exposure | Store in the dark | Store in the dark |
| Expected Stability | Years | Months to a year (solvent dependent) |
Experimental Protocols
Protocol: Stability Assessment of this compound by GC-MS
This protocol outlines a general method for assessing the purity and stability of this compound by converting it to its fatty acid methyl ester (FAME) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9]
1. Materials:
-
This compound sample
-
High-purity standard of this compound
-
Internal standard (e.g., C19:0 or C21:0 fatty acid)[9]
-
Methanol, anhydrous
-
Acetyl chloride or 2% H2SO4 in methanol
-
Hexane (B92381), GC grade
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., wax-type)[9]
2. Sample Preparation (Derivatization to FAME):
-
Accurately weigh approximately 1 mg of the this compound sample into a glass tube with a Teflon-lined screw cap.
-
Add a known amount of the internal standard.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Seal the tube tightly and heat at 60-70°C for 1-2 hours.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
Use a temperature program suitable for the separation of long-chain FAMEs (e.g., initial temperature of 150°C, ramp up to 250°C).
-
The mass spectrometer can be operated in full scan mode to identify the FAME of this compound and any potential byproducts.
-
For quantification, selective ion monitoring (SIM) can be used for higher sensitivity.
4. Data Analysis:
-
Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum, comparing it to the high-purity standard.
-
Quantify the amount of this compound relative to the internal standard.
-
Purity is assessed by the relative area of the main peak compared to any other peaks in the chromatogram.
-
Compare the purity of the stored sample to that of a freshly prepared standard to determine the extent of degradation.
Mandatory Visualization
Caption: Troubleshooting logic for identifying sources of experimental issues.
Caption: General workflow for stability testing using GC-MS.
References
- 1. theprepared.com [theprepared.com]
- 2. Storage of Fats & Oils within the Kitchen - Professional Nutrition Advice Service for individuals & groups [nutrivive.ie]
- 3. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backyardhomesteadhq.com [backyardhomesteadhq.com]
- 5. How To Include Oils And Fats In Your Food Storage | Northwest Edible Life [nwedible.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
reducing matrix effects in 21-Methyldocosanoic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of 21-methyldocosanoic acid, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which biological matrices is it typically analyzed?
This compound is a C23 branched-chain fatty acid. Branched-chain fatty acids are found in various biological samples and are known components of bacterial membranes.[1] They can accumulate in certain peroxisomal disorders.[1] Analysis is commonly performed in biological matrices such as plasma, serum, and tissues.[2][3]
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[4][5][6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[5][6] In electrospray ionization (ESI) mass spectrometry, common in the analysis of fatty acids, matrix effects can arise from competition for ionization between the analyte and matrix components.[4][5] For very long-chain fatty acids like this compound, phospholipids (B1166683) and other lipids in biological samples are major sources of matrix effects.
Q3: How can I detect the presence of matrix effects in my this compound analysis?
The presence of matrix effects can be assessed using several methods:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
-
Post-Extraction Spike: This is a quantitative approach where a known amount of this compound is added to a pre-extracted blank matrix sample. The response is then compared to that of the standard in a neat solvent. The ratio of the two responses indicates the degree of matrix effect.
Q4: What is the most effective strategy to compensate for matrix effects in this compound quantification?
The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4] An ideal SIL-IS for this compound would be, for example, this compound-d3. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction and quantification. While a specific SIL-IS for this compound may not be readily available, other very long-chain fatty acid SIL-IS can be used, though with potentially less accuracy. Commercial suppliers like Cambridge Isotope Laboratories, Inc. offer a wide range of stable isotope-labeled compounds for metabolic research.[7][8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or poor sensitivity for this compound | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) to remove interfering lipids.[11][12] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal loss due to ion suppression.[4] |
| Inefficient Derivatization (for GC-MS): The derivatization reaction to form a volatile ester (e.g., methyl ester) is incomplete. | 1. Optimize Reaction Conditions: Ensure the reaction time, temperature, and reagent concentrations are optimal. 2. Use Fresh Reagents: Derivatization reagents can degrade over time. | |
| High variability in replicate injections | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples. | 1. Implement Stable Isotope Dilution: The use of a SIL-IS is the most effective way to correct for this variability. 2. Standardize Sample Preparation: Ensure consistent sample handling and extraction for all samples and standards. |
| Poor Recovery: Inconsistent loss of analyte during sample preparation. | 1. Validate Extraction Method: Determine the recovery of your extraction method by spiking a known amount of analyte into a blank matrix before and after extraction. 2. Optimize SPE Protocol: If using SPE, ensure proper conditioning, loading, washing, and elution steps. | |
| Peak tailing or broadening in the chromatogram | Active Sites in GC System: For GC-MS analysis, active sites in the injector liner or column can interact with the fatty acid methyl esters. | 1. Use a Deactivated Liner: Employ a liner with a high degree of deactivation. 2. Condition the Column: Properly condition the GC column according to the manufacturer's instructions. |
| Poor Chromatography in LC-MS: Suboptimal mobile phase or column chemistry. | 1. Mobile Phase Additives: The addition of a small amount of acid (e.g., formic acid) can improve peak shape for fatty acids in reversed-phase chromatography. 2. Column Selection: Consider a column specifically designed for lipid analysis. |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS/MS Analysis of this compound from Human Plasma
This protocol outlines a liquid-liquid extraction followed by solid-phase extraction for the cleanup of this compound from human plasma.
1. Sample Pre-treatment and Extraction:
- To 100 µL of plasma, add a known amount of a suitable very long-chain fatty acid stable isotope-labeled internal standard.
- Add 300 µL of acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Collect the supernatant.
2. Solid-Phase Extraction (SPE) - Reversed-Phase:
- Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
- Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
- Washing: Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.
- Elution: Elute the this compound with 1 mL of acetonitrile.
- Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Protocol 2: Derivatization for GC-MS Analysis
For GC-MS analysis, this compound needs to be derivatized to a more volatile form, typically a fatty acid methyl ester (FAME).
1. Hydrolysis and Extraction (if analyzing total fatty acids):
- Hydrolyze the lipid extract from the sample preparation step using a methanolic base (e.g., 0.5 M KOH in methanol) at 60°C for 10 minutes. This will release the fatty acids from their esterified forms.
- Neutralize the solution with an acid and extract the free fatty acids with hexane (B92381).
2. Methylation:
- Evaporate the hexane extract to dryness.
- Add 2 mL of 14% BF3 in methanol and heat at 100°C for 5 minutes.
- After cooling, add 1 mL of water and 2 mL of hexane.
- Vortex and centrifuge to separate the layers.
- Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Quantitative Data Summary
The following table summarizes expected recovery rates for different sample preparation methods for long-chain fatty acids. Note that specific recovery for this compound should be experimentally determined.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction | Deflazacort Metabolite | Human Plasma | 85.82 | [13] |
| Solid-Phase Extraction (SPE) | Fatty Acids | Fecal Samples | ~100 | [14] |
| Protein Precipitation (Acetonitrile) | Various Metabolites | Human Plasma | High (Method of choice for reproducibility) | [15] |
Visualizations
Experimental Workflow for Matrix Effect Reduction
Caption: Workflow for the analysis of this compound with matrix effect reduction strategies.
Troubleshooting Logic for Low Analyte Signal
Caption: A logical guide to troubleshooting low signal intensity in this compound analysis.
References
- 1. lipotype.com [lipotype.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ukisotope.com [ukisotope.com]
- 8. otsuka.co.jp [otsuka.co.jp]
- 9. Metabolomics Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. asu.elsevierpure.com [asu.elsevierpure.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Temperature Gradient for Long-Chain Fatty Acid GC Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing temperature gradients in the gas chromatography (GC) of long-chain fatty acids, typically analyzed as fatty acid methyl esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: Why is temperature programming necessary for the GC analysis of long-chain fatty acids?
A1: Temperature programming is crucial for analyzing samples containing a wide range of fatty acids with varying chain lengths and volatilities. An isothermal method (constant temperature) may cause highly volatile, short-chain fatty acids to elute too quickly with poor resolution, while long-chain fatty acids may exhibit significant peak broadening or take an excessively long time to elute. A temperature gradient allows for the separation of volatile compounds at a lower initial temperature and then increases the temperature to elute less volatile, long-chain compounds in a reasonable time with better peak shape.[1]
Q2: What is a good starting temperature program for a long-chain fatty acid analysis?
A2: A good "scouting" gradient can help determine the volatility range of your sample.[1] A typical starting point involves a low initial oven temperature (e.g., 50-100°C) to resolve early-eluting peaks, followed by a ramp of 5-10°C per minute to a final temperature around 230-250°C.[2][3] The final temperature should be held for several minutes to ensure all components have eluted.[1]
Q3: How does the oven ramp rate affect my separation?
A3: The ramp rate significantly impacts the resolution of your chromatogram.
-
Slower ramp rates (e.g., 1-4°C/min) generally provide better separation and resolution, especially for complex mixtures with closely eluting peaks.[3][4][5]
-
Faster ramp rates (e.g., >10°C/min) shorten the analysis time but may decrease resolution.[5][6][7] The optimal ramp rate is often determined to be around 10°C per column void time.[1]
Q4: What type of GC column is best for long-chain fatty acid analysis?
A4: The choice of column is critical for successful separation. Highly polar cyanopropyl silicone phases (e.g., HP-88, DB-23, SP-2560, CP-Sil 88) are the most common and effective for FAME analysis.[8][9] These columns provide excellent separation based on carbon chain length, degree of unsaturation, and are particularly crucial for resolving geometric (cis/trans) isomers.[8] Polyethylene Glycol (PEG) phases (e.g., DB-Wax) are also used but are generally less effective at separating cis and trans isomers.[8]
Troubleshooting Guide
This section addresses common problems encountered during the GC analysis of long-chain fatty acids, with a focus on issues related to the temperature gradient.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of Early Peaks | Initial oven temperature is too high. | Lower the initial oven temperature. An initial temperature hold may also be necessary, especially for splitless injections.[1] |
| Poor Resolution of Late-Eluting Peaks | Oven ramp rate is too fast. Final temperature is too low. | Decrease the temperature ramp rate to improve separation.[4][5] Ensure the final hold temperature is high enough and held for a sufficient duration to elute all long-chain fatty acids.[1] |
| Broad or Tailing Peaks | Active sites in the column or liner. Column overloading. Temperature ramp is too slow for late-eluting peaks. | Deactivate the inlet liner or use a new, deactivated liner. Trim the front end of the column (10-30 cm) to remove contamination.[10] Reduce the sample injection volume.[11] Consider a multi-ramp program with a faster ramp rate for the later part of the analysis. |
| Peak Splitting | Improper column installation. Poor injection technique. | Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[12] Use a smooth and rapid injection technique, especially for manual injections. |
| Retention Time Shifts | Leaks in the system. Inconsistent oven temperature control. Carrier gas flow rate is not constant. | Check for leaks at the septum, ferrules, and column connections using an electronic leak detector. Ensure the GC oven is properly calibrated and maintaining a stable temperature.[3] Use a constant flow mode for the carrier gas.[8] |
| Ghost Peaks or Carryover | Contamination in the inlet or column. Insufficient final hold time or temperature. | Clean or replace the inlet liner and septum.[10][13] Increase the final oven temperature and/or the hold time to ensure all sample components are eluted from the column (a "bake-out"). Perform a blank run to confirm the system is clean.[10] |
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation
Fatty acids typically require derivatization into more volatile FAMEs before GC analysis.[9]
Materials:
-
Sample containing lipids (e.g., oil, tissue homogenate)
-
2 N Potassium Hydroxide (KOH) in Methanol
-
Screw-cap glass test tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of the lipid-containing sample into a screw-cap test tube.[14]
-
Dissolve the sample in 10 mL of hexane.[14]
-
Add 100 µL of 2 N methanolic KOH.[14]
-
Cap the tube tightly and vortex for 30 seconds to 2 minutes.[14]
-
Centrifuge the sample to separate the layers.
-
The upper hexane layer, containing the FAMEs, can be carefully transferred to a GC vial for analysis.
Protocol 2: Example GC Temperature Program
This is an example method using a highly polar cyanopropyl column. Parameters should be optimized for your specific instrument and application.
| Parameter | Condition |
| Column | HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)[2][8] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1 mL/min[2][8] |
| Inlet Temperature | 250°C[2] |
| Injection Volume | 1 µL |
| Split Ratio | 30:1 to 100:1[2][3][8] |
| Oven Program | 1. Hold at 100°C for 13 minutes.2. Ramp at 10°C/min to 180°C, hold for 6 minutes.3. Ramp at 1°C/min to 200°C, hold for 20 minutes.4. Ramp at 4°C/min to 230°C, hold for 7 minutes.[3] |
| Detector (FID) | 280°C[2] |
Visualizations
Caption: Experimental workflow for GC analysis of long-chain fatty acids.
Caption: Troubleshooting decision tree for poor peak resolution issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. agilent.com [agilent.com]
selecting the right chromatography column for 21-Methyldocosanoic acid
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This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatography column and troubleshooting common issues encountered during the analysis of 21-Methyldocosanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatography technique for analyzing this compound?
A1: Due to the long hydrocarbon chain and non-polar nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate technique. This method separates molecules based on their hydrophobicity. Alternatively, Gas Chromatography (GC) can be used, but it typically requires derivatization of the fatty acid to its more volatile methyl ester (FAME).[1][2][3]
Q2: Which type of column is recommended for the RP-HPLC analysis of this compound?
A2: A C18 (Octadecylsilyl or ODS) column is the most common and highly recommended choice for the separation of long-chain fatty acids like this compound.[2] The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the analyte, leading to excellent retention and separation. For slightly different selectivity, a C8 column can also be considered.[4]
Q3: What are the key column parameters to consider?
A3: The selection of column parameters depends on the specific application, whether it is for routine analysis or high-resolution separations. Here is a summary of recommended parameters:
| Parameter | Recommendation for Standard Analysis | Recommendation for High-Resolution (UHPLC) | Rationale |
| Stationary Phase | C18 or C8 | C18 or C8 | Provides optimal hydrophobic interaction for retention. |
| Particle Size | 3 - 5 µm | < 2 µm | Smaller particles provide higher efficiency and resolution. |
| Column Length | 150 - 250 mm | 50 - 150 mm | Longer columns offer better separation for complex samples. |
| Internal Diameter | 4.6 mm | 2.1 mm | Smaller ID columns are more sensitive and use less solvent. |
Q4: What is a suitable mobile phase for the analysis?
A4: A gradient of an organic solvent (such as acetonitrile (B52724) or methanol) and water is typically used.[4] It is also recommended to add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase.[2] This suppresses the ionization of the carboxylic acid group of the this compound, resulting in better peak shape and reproducibility.
Q5: How should I prepare my sample for analysis?
A5: Sample preparation is critical for successful analysis. A common method involves solid-phase extraction (SPE) to isolate the fatty acids from the sample matrix.[5] The extracted sample is then evaporated to dryness and reconstituted in a suitable solvent, such as a mixture of methanol (B129727) and acetonitrile.[5]
Experimental Protocol: RP-HPLC of this compound
This protocol provides a general starting point for the analysis. Optimization may be required based on your specific sample and instrumentation.
1. Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample Solvent: 90:10 (v/v) Acetonitrile:Water
-
Standard: this compound
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV or Evaporative Light Scattering Detector (ELSD)[6] or Mass Spectrometer (MS)[4][5][7][8]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 80% B
-
2-15 min: Linear gradient from 80% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 80% B
-
4. Sample Preparation:
-
Dissolve the this compound standard or extracted sample in the sample solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the silica (B1680970) backbone of the column.- Analyte overload. | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress ionization.[2]- Reduce the sample concentration. |
| Poor Peak Shape (Fronting) | - Column overload.- Incompatible injection solvent. | - Dilute the sample.- Ensure the injection solvent is weaker than the initial mobile phase. |
| Low Resolution | - Inappropriate mobile phase composition.- Column is not efficient enough. | - Optimize the gradient profile (e.g., make it shallower).- Use a column with a smaller particle size or a longer length. |
| No Peak Detected | - Analyte is too strongly retained.- Detector issue. | - Increase the organic solvent percentage in the mobile phase.- Check detector settings and connections. |
| High Backpressure | - Clogged column frit.- Particulate matter in the sample. | - Filter all samples and mobile phases.- Reverse flush the column (follow manufacturer's instructions). |
Visualizations
Caption: A workflow diagram illustrating the decision-making process for selecting a suitable chromatography column and developing a method for this compound analysis.
Caption: A diagram illustrating the principle of reversed-phase chromatography, showing the interaction of nonpolar this compound with the C18 stationary phase.
References
- 1. hplc.eu [hplc.eu]
- 2. aocs.org [aocs.org]
- 3. aocs.org [aocs.org]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
Technical Support Center: Troubleshooting Poor Peak Shape in 21-Methyldocosanoic Acid HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 21-Methyldocosanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape in the HPLC analysis of this compound, a very long-chain fatty acid, typically manifests as peak tailing or peak fronting. The primary causes include:
-
Peak Tailing:
-
Secondary Interactions: The carboxylic acid group of this compound can interact with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][2][3][4][5] This secondary retention mechanism can lead to a delayed elution for some analyte molecules, resulting in a tailing peak.[3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the fatty acid can exist in both ionized and non-ionized forms, leading to peak asymmetry.[2]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[4]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[2][5]
-
-
Peak Fronting:
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, causing some molecules to travel through the column more quickly and result in a fronting peak.[6][7][8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, particularly for early-eluting peaks.[6][7][9] It is often recommended to dissolve the sample in the mobile phase itself.[6]
-
Column Degradation: A void at the column inlet or a collapsed packed bed can cause channeling and result in fronting peaks.[6][8]
-
Q2: Is derivatization of this compound necessary for HPLC analysis?
While not always mandatory, derivatization of fatty acids like this compound is highly recommended. Free fatty acids can exhibit poor peak shape due to the polarity of the carboxyl group.[10] Derivatization to an ester, such as a phenacyl ester, can improve peak symmetry and enhance detection sensitivity, especially for UV or fluorescence detectors.[11][12]
Q3: What type of HPLC column is best suited for this compound analysis?
Reversed-phase HPLC (RP-HPLC) is the most common technique for fatty acid analysis.[10] C18 columns are widely used and separate fatty acids based on their hydrophobicity, which is influenced by chain length and the degree of unsaturation.[10] For very long-chain fatty acids, a column with high carbon loading can provide better retention and resolution.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are observing peak tailing for this compound, follow these troubleshooting steps:
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
| Step | Action | Rationale |
| 1. Mobile Phase pH | Ensure the mobile phase pH is low enough to keep the carboxylic acid group of this compound in its protonated (non-ionized) form. Typically, a pH of 2.5-3.5 is recommended. | Suppressing ionization minimizes secondary interactions with residual silanol groups on the stationary phase, which is a primary cause of tailing for acidic compounds.[1][2][3] |
| 2. Column Health | If the column has been used extensively, it may be contaminated or have a degraded stationary phase. First, try flushing the column with a strong solvent. If the problem persists, replace the guard column (if used) or the analytical column. | Contaminants can create active sites that lead to tailing.[4] A degraded column may have exposed silanol groups. |
| 3. Extra-Column Volume | Inspect the HPLC system for any unnecessary lengths of tubing or large-diameter tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume. | Extra-column volume contributes to band broadening and can manifest as peak tailing.[2][5] |
| 4. Derivatization | If peak shape issues persist, consider derivatizing the fatty acid to an ester. | This blocks the polar carboxylic acid group, reducing its potential for secondary interactions and improving peak shape.[10] |
Guide 2: Addressing Peak Fronting
If you are observing peak fronting for this compound, use the following guide:
Troubleshooting Workflow for Peak Fronting
Caption: A logical workflow for troubleshooting peak fronting.
| Step | Action | Rationale |
| 1. Sample Concentration | Reduce the concentration of the this compound sample or decrease the injection volume. | Peak fronting is a classic sign of column overload.[6][7][8] Reducing the mass of analyte injected can resolve this. |
| 2. Sample Solvent | Ensure the solvent used to dissolve the sample is not significantly stronger than the initial mobile phase. Ideally, dissolve the sample in the mobile phase itself. | A strong sample solvent can cause the analyte band to spread at the head of the column, leading to distorted peaks.[6][7][9] |
| 3. Column Condition | If fronting persists and is accompanied by a loss of retention time, the column may have degraded. Inspect the column inlet for a visible void. | A void or channel in the packed bed can lead to non-uniform flow and cause peak fronting.[6][8] If a void is suspected, the column should be replaced. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound (as Phenacyl Ester)
This protocol provides a starting point for the analysis of this compound after derivatization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm (for phenacyl esters) |
| Sample Preparation | Derivatize this compound to its phenacyl ester. Dissolve the derivatized sample in the initial mobile phase composition (70% Acetonitrile / 30% Water with 0.1% TFA). |
Rationale for Parameters:
-
C18 Column: Provides good hydrophobic retention for the long alkyl chain.
-
TFA in Mobile Phase: Acts as an ion-pairing agent and maintains a low pH to ensure sharp peaks.
-
Gradient Elution: Necessary to elute the highly retained very long-chain fatty acid in a reasonable time with good peak shape.
-
Elevated Temperature: Reduces mobile phase viscosity and can improve peak shape and efficiency.
-
UV Detection at 254 nm: Suitable for the phenacyl chromophore introduced during derivatization.
Data Presentation
Table 1: Troubleshooting Summary for Poor Peak Shape
| Symptom | Potential Cause | Suggested Solution(s) |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., add 0.1% TFA); Use an end-capped column; Derivatize the fatty acid. |
| Column contamination | Flush column with strong solvent; Replace guard column/analytical column. | |
| Extra-column volume | Minimize tubing length and diameter; Ensure proper fittings. | |
| Peak Fronting | Column overload | Reduce sample concentration; Decrease injection volume.[6][7] |
| Sample solvent mismatch | Dissolve sample in mobile phase.[6] | |
| Column degradation (void) | Replace the column.[6][8] | |
| Broad Peaks | Low flow rate | Increase flow rate.[13] |
| Column contamination | Replace guard column/column.[13] | |
| Large extra-column volume | Reduce tubing length and use narrower internal diameter tubing.[13] |
References
- 1. support.waters.com [support.waters.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. phenomenex.blog [phenomenex.blog]
- 10. benchchem.com [benchchem.com]
- 11. aocs.org [aocs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Guide to the Quantification of 21-Methyldocosanoic Acid by LC-MS
In the realm of lipidomics, the accurate quantification of very long-chain fatty acids (VLCFAs) is crucial for understanding their roles in various physiological and pathological processes. 21-Methyldocosanoic acid, a saturated fatty acid with a methyl branch, presents unique analytical challenges due to its hydrophobicity and low abundance in biological matrices. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the quantification of this compound, alongside alternative analytical approaches, to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their needs.
While specific validated methods for this compound are not extensively documented, this guide will draw upon established protocols for the analysis of structurally similar VLCFAs, such as docosanoic acid (C22:0), to provide a robust framework for its quantification.
Experimental and Analytical Workflows
The quantification of VLCFAs typically involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below, highlighting the critical steps in both LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) based approaches.
A Comparative Analysis of 21-Methyldocosanoic Acid and Lignoceric Acid for Researchers and Drug Development Professionals
In the landscape of lipidomics and its intersection with drug development, a thorough understanding of the nuanced differences between fatty acid species is paramount. This guide provides a detailed, objective comparison of 21-Methyldocosanoic acid, an iso-branched-chain fatty acid, and lignoceric acid, a straight-chain very-long-chain fatty acid. This comparison is supported by available experimental data to inform research and development in relevant fields.
Physicochemical Properties: A Structural Divergence
The fundamental difference between this compound and lignoceric acid lies in their carbon skeletons. Lignoceric acid possesses a linear 24-carbon chain, while this compound has a methyl branch at the iso-position (the second-to-last carbon from the methyl end), resulting in a total of 23 carbons. This seemingly subtle structural variance leads to significant differences in their physicochemical properties, most notably a lower melting point for the branched-chain fatty acid due to less efficient packing of the molecules in a crystalline lattice.
| Property | This compound (iso-C23:0) | Lignoceric Acid (n-C24:0) | Tricosanoic Acid (n-C23:0) |
| Systematic Name | This compound | Tetracosanoic Acid | Tricosanoic Acid |
| Common Name | Isotricosanoic acid | Lignoceric Acid | - |
| Molecular Formula | C23H46O2 | C24H48O2 | C23H46O2 |
| Molecular Weight | 354.62 g/mol | 368.63 g/mol [1] | 354.61 g/mol |
| Melting Point | 73.5 °C (predicted) | 84.2 °C[1] | 77-79 °C |
| Boiling Point | 470.1±13.0 °C (predicted) | Not available | Not available |
| Solubility in Water | Practically insoluble | Practically insoluble | Practically insoluble[2] |
| Solubility in Organic Solvents | Soluble in many organic solvents | Soluble in chloroform (B151607) and diethyl ether[3] | Soluble in chloroform[4] |
Biological Significance and Metabolic Pathways
Lignoceric Acid: A Key Component of Neural Tissues
Lignoceric acid is a well-characterized very-long-chain saturated fatty acid (VLCFA) that is a crucial component of sphingolipids, such as cerebrosides and sphingomyelin. These lipids are integral to the structure and function of the myelin sheath that insulates nerve fibers, highlighting the importance of lignoceric acid in the central and peripheral nervous systems.
The metabolism of lignoceric acid primarily occurs in peroxisomes via β-oxidation. Deficiencies in the peroxisomal β-oxidation pathway can lead to the accumulation of VLCFAs, including lignoceric acid. Such accumulation is a hallmark of several severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), which results in progressive demyelination and adrenal insufficiency.
This compound: Insights from Branched-Chain Fatty Acids
Direct experimental data on the specific biological roles of this compound are limited. However, insights can be drawn from the broader class of iso-branched-chain fatty acids (BCFAs). BCFAs are predominantly found in the cell membranes of bacteria, where they play a critical role in regulating membrane fluidity. The methyl branch disrupts the tight packing of the acyl chains, thereby lowering the phase transition temperature and maintaining membrane function in diverse environmental conditions.
In mammals, BCFAs are obtained through the diet, particularly from ruminant fats and dairy products, and are also produced by gut bacteria. While their functions are less understood than those of their straight-chain counterparts, emerging research suggests potential roles in modulating immune responses and metabolic processes. The metabolism of BCFAs is thought to involve both mitochondrial and peroxisomal pathways.
Experimental Protocols
Determination of Melting Point:
The melting point of fatty acids is a key indicator of their physical state and purity. A common method for its determination is Differential Scanning Calorimetry (DSC).
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Methodology: A small, accurately weighed sample of the fatty acid (1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 5 °C/min) in a controlled atmosphere (e.g., nitrogen). The temperature at which an endothermic peak is observed, corresponding to the phase transition from solid to liquid, is recorded as the melting point.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for identifying and quantifying fatty acids in a biological sample.
-
Principle: Fatty acids are first converted to their more volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated based on their boiling points and polarity by gas chromatography and subsequently identified by their mass spectra.
-
Methodology:
-
Lipid Extraction: Lipids are extracted from the sample using a solvent system such as chloroform:methanol (2:1, v/v).
-
Transesterification: The extracted lipids are transesterified to FAMEs using a reagent like methanolic HCl or BF3-methanol.
-
GC-MS Analysis: The FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like a DB-23). The column temperature is programmed to increase gradually to separate the FAMEs. The separated FAMEs then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is determined, allowing for their identification by comparison to a spectral library and known standards.
-
Signaling and Metabolic Pathways
The metabolism of very-long-chain fatty acids, whether straight-chain or branched-chain, is a critical cellular process. The following diagram illustrates the general pathway for peroxisomal β-oxidation of VLCFAs like lignoceric acid.
Caption: Peroxisomal β-oxidation of very-long-chain fatty acids.
The following workflow illustrates a general procedure for comparing the effects of this compound and lignoceric acid on cell membrane fluidity.
Caption: Workflow for comparing fatty acid effects on membrane fluidity.
Conclusion
Lignoceric acid is a well-studied, straight-chain VLCFA with established roles in the structure of neural tissues and implications in serious metabolic disorders. In contrast, this compound, an iso-branched-chain fatty acid, is less characterized, with its properties and functions largely inferred from the general behavior of BCFAs. The key distinction lies in the methyl branch of this compound, which is predicted to lower its melting point and likely plays a role in modulating membrane fluidity, a function well-documented for BCFAs in bacteria.
For researchers and drug development professionals, the structural and metabolic differences between these two fatty acids present distinct opportunities and challenges. The established link between lignoceric acid and diseases like X-ALD makes it a critical molecule for diagnostic and therapeutic research. The unique properties of this compound and other BCFAs may hold potential for applications in areas such as antimicrobial development or the modulation of cellular membrane-dependent processes. Further experimental investigation into the specific biological activities of this compound is warranted to fully elucidate its potential in various biomedical applications.
References
A Comparative Guide to 21-Methyldocosanoic Acid as an Internal Standard in Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of lipid analysis, the accuracy of quantification hinges on the effective use of internal standards. These compounds, added to samples at a known concentration, are crucial for correcting variations that can occur during sample preparation and analysis. This guide provides a comprehensive comparison of 21-methyldocosanoic acid as a potential internal standard against commonly used alternatives, supported by general principles and experimental protocols in lipidomics.
The Role of Internal Standards in Lipid Analysis
Internal standards are indispensable tools in quantitative lipidomics. They are structurally similar to the analytes of interest but isotopically or structurally distinct, allowing them to be differentiated by mass spectrometry. The primary function of an internal standard is to normalize the analytical signal, accounting for analyte loss during extraction, derivatization, and injection, as well as variations in ionization efficiency. An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the analytical workflow.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipid analysis method. The following table compares the theoretical performance of this compound, as a representative of very-long-chain branched-chain fatty acids (VLC-BCFA), with two widely used classes of internal standards: deuterated fatty acids and straight odd-chain fatty acids.
| Parameter | This compound (VLC-BCFA) | Deuterated Fatty Acids | Straight Odd-Chain Fatty Acids (e.g., C17:0, C19:0) |
| Analyte Similarity | High (structurally similar to endogenous very-long-chain fatty acids) | Very High (chemically identical to the analyte) | High (structurally similar to common even-chain fatty acids) |
| Co-elution with Analyte | Good, expected to elute with other very-long-chain fatty acids. | Excellent, co-elutes almost perfectly with the non-labeled analyte. | Good, elutes in a predictable manner relative to even-chain fatty acids. |
| Correction for Matrix Effects | Good, similar physicochemical properties to analytes in the same class. | Excellent, experiences virtually identical matrix effects as the analyte. | Good, generally experiences similar matrix effects. |
| Natural Abundance | Very low to absent in most biological samples. | Absent (synthetically produced). | Can be present in some samples, particularly from ruminant sources or specific diets, which can interfere with quantification.[1][2][3][4] |
| Commercial Availability | Limited. | Widely available for common fatty acids. | Widely available. |
| Cost | Moderate to High. | High. | Low to Moderate. |
| Risk of Interference | Low, due to its unique structure and high molecular weight. | Very low, mass difference prevents overlap with endogenous analytes. | Potential for interference from endogenous odd-chain fatty acids.[1][2][3][4] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate lipid analysis. Below are generalized protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) adapted for the use of a very-long-chain fatty acid internal standard like this compound.
Protocol 1: Lipid Extraction and Derivatization for GC-MS Analysis
This protocol is a modified Folch method suitable for the extraction of total fatty acids from plasma.
-
Sample Preparation:
-
Thaw 100 µL of plasma on ice.
-
Add 10 µL of a 10 µg/mL solution of this compound in methanol (B129727) as the internal standard.
-
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Add 1 mL of 2% sulfuric acid in methanol to the dried lipid extract.
-
Incubate at 60°C for 1 hour.
-
Add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer for GC-MS analysis.
-
Protocol 2: Analysis of Free Fatty Acids by LC-MS
This protocol is suitable for the analysis of free fatty acids in plasma.
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of a 5 µg/mL solution of this compound in methanol.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Mandatory Visualizations
Workflow for Lipid Analysis using an Internal Standard
Caption: Generalized workflow for quantitative lipid analysis using an internal standard.
Logical Relationship of Internal Standard Selection Criteria
Caption: Key factors influencing the selection of an internal standard for lipid analysis.
Conclusion
While direct experimental data for this compound as an internal standard is not widely available, its properties as a very-long-chain branched-chain fatty acid make it a theoretically sound candidate for the analysis of similar endogenous lipids. Its unique structure and high molecular weight would likely minimize the risk of interference from naturally occurring fatty acids. However, its commercial availability and cost may be limiting factors compared to more common straight odd-chain fatty acid standards. For the highest level of accuracy, particularly in complex matrices, stable isotope-labeled internal standards remain the gold standard, though at a higher cost. The choice of internal standard will ultimately depend on the specific requirements of the analytical method, including the target analytes, the biological matrix, and the available instrumentation.
References
- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 21-Methyldocosanoic Acid
For researchers, scientists, and drug development professionals engaged in the analysis of very-long-chain fatty acids (VLCFAs), particularly branched-chain variants like 21-Methyldocosanoic acid, the selection of a robust and reliable analytical method is paramount. The two primary techniques for the quantitative analysis of these lipids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to facilitate an informed decision for your analytical needs.
Performance Comparison: A Quantitative Overview
The choice between GC-MS and LC-MS/MS for the analysis of this compound and other VLCFAs often depends on a balance between sensitivity, selectivity, and sample throughput. Below is a summary of key performance parameters for the two techniques, compiled from various studies on long-chain and very-long-chain fatty acid analysis.
Table 1: Comparison of Method Performance Parameters for VLCFA Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Limit of Detection (LOD) | Typically in the low ng/mL to µg/L range after derivatization.[1] | Can achieve low ng/mL to sub-ng/mL levels, often with derivatization to improve ionization.[2] | LC-MS/MS generally offers superior sensitivity for targeted analysis. |
| Limit of Quantification (LOQ) | Ranges from approximately 1.25 to 5.95 μg/L for various fatty acid methyl esters (FAMEs).[1] | Can be as low as the nmol/L range for certain fatty acids without derivatization.[3] | The specific LOQ will depend on the analyte, matrix, and derivatization strategy. |
| Linearity (R²) | Excellent linearity is achievable, with correlation coefficients (R²) typically > 0.999 for FAMEs.[1] | High linearity is also a hallmark of LC-MS/MS methods, with R² values consistently > 0.99. | Both techniques provide a wide linear dynamic range suitable for quantitative analysis. |
| Precision (%RSD) | Intraday and interday precision for FAMEs analysis are generally below 15%. | High precision is attainable, with relative standard deviations (%RSD) typically below 15% for quality control samples.[4] | Both methods demonstrate good reproducibility for quantitative studies. |
| Derivatization | Mandatory conversion to volatile esters (e.g., FAMEs) is required for elution from the GC column. | Often employed to enhance ionization efficiency and improve sensitivity, but direct analysis is sometimes possible. | Derivatization adds a sample preparation step but can significantly improve method performance. |
| Sample Throughput | Generally lower due to longer chromatographic run times and sample preparation for derivatization. | Can be higher, especially with modern UHPLC systems offering faster separation times. | LC-MS/MS is often favored for high-throughput screening applications. |
| Selectivity | Good selectivity, especially when using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS). | Excellent selectivity, particularly with Multiple Reaction Monitoring (MRM), which minimizes matrix interference.[2][5] | LC-MS/MS in MRM mode offers the highest degree of selectivity for complex matrices. |
Experimental Protocols: A Step-by-Step Comparison
The following sections detail the typical experimental workflows for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of VLCFAs necessitates a derivatization step to convert the non-volatile fatty acids into their corresponding volatile esters, most commonly Fatty Acid Methyl Esters (FAMEs).
1. Sample Preparation and Lipid Extraction:
-
Biological samples (e.g., plasma, tissue homogenates) are subjected to lipid extraction, often using a Folch or Bligh-Dyer method with a chloroform:methanol (B129727) mixture.
-
An internal standard (e.g., a deuterated or odd-chain fatty acid) is added prior to extraction for accurate quantification.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Acid-Catalyzed Methylation: The extracted lipids are transesterified using a reagent such as 1.25 M methanolic HCl or 14% boron trifluoride in methanol (BF₃-MeOH). The mixture is heated (e.g., at 100°C for 1 hour) to facilitate the reaction.
-
Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane. The organic layer is then washed, dried, and concentrated before GC-MS analysis.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column with a polar stationary phase (e.g., a high-cyanopropyl phase) is typically used for the separation of FAMEs.
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Oven Program: A temperature gradient is used to elute the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is the most common ionization technique.
-
Detection: The MS can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS can offer the advantage of analyzing fatty acids with or without derivatization, providing flexibility in method development.
1. Sample Preparation and Lipid Extraction:
-
Similar to the GC-MS protocol, lipids are extracted from the biological matrix using organic solvents.
-
An appropriate internal standard is added at the beginning of the sample preparation process.
2. Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
To improve ionization efficiency in the positive ion mode, the carboxyl group of the fatty acid can be derivatized. A common method involves the formation of trimethylaminoethyl (TMAE) esters.[5] This is a multi-step process involving reaction with oxalyl chloride, followed by dimethylaminoethanol, and finally methyl iodide.[5]
3. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase column (e.g., C8 or C18) is typically used for the separation of fatty acids or their derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often containing a buffer or ion-pairing agent) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) is commonly used, either in positive or negative ion mode depending on the derivatization strategy.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5]
-
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and LC-MS/MS analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to 21-Methyldocosanoic Acid and a Panel of PPARα Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 21-Methyldocosanoic acid, a very long-chain fatty acid (VLCFA), alongside other well-characterized activators of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a key nuclear receptor that regulates lipid metabolism and is a therapeutic target for dyslipidemia and related metabolic disorders. This document summarizes the available data on the binding affinity and activation potency of these compounds, details relevant experimental methodologies, and visualizes the central signaling pathway.
Comparative Analysis of PPARα Agonists
The following table summarizes the binding affinity (Kd or Ki) and activation potency (EC50) of this compound and its comparators for the PPARα receptor. Due to the limited publicly available data for this compound, data for very long-chain fatty acid (VLCFA) CoA esters are presented as a proxy to estimate its potential activity.
| Compound | Type | Target(s) | Binding Affinity (Kd/Ki) | Activation Potency (EC50) |
| This compound | Very Long-Chain Fatty Acid (VLCFA) | PPARα | Data not available | Data not available |
| VLCFA-CoA Esters (C20-C24) | Proxy for this compound | PPARα | 3-29 nM[1] | Data not available |
| Phytanic Acid | Branched-Chain Fatty Acid (BCFA) | PPARα | ~10 nM[2] | ~40 µM[2] |
| Pristanic Acid | Branched-Chain Fatty Acid (BCFA) | PPARα | ~11 nM (as CoA ester)[1] | 1-3 µM[3][4] |
| Bezafibrate | Synthetic Fibrate Drug | Pan-PPAR | ~13.1 nM[5] | 20-50 µM (human PPARα)[6] |
Signaling Pathway and Experimental Workflow
Activation of PPARα by ligands such as very long-chain fatty acids leads to the regulation of genes involved in lipid metabolism. The following diagrams illustrate the generalized PPARα signaling pathway and a typical experimental workflow for assessing compound activity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of common protocols used to assess PPARα activation.
LanthaScreen™ TR-FRET PPARα Coactivator Assay (Agonist Mode)
This assay determines the potency (EC50) of a compound in promoting the interaction between the PPARα ligand-binding domain (LBD) and a coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technology that measures the proximity of two molecules. In this assay, a terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPARα-LBD (donor), and a fluorescein-labeled coactivator peptide (acceptor) is recruited to the LBD in the presence of an agonist. When the donor and acceptor are in close proximity, excitation of the terbium donor leads to energy transfer and emission from the fluorescein (B123965) acceptor.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of the Tb-labeled anti-GST antibody and GST-PPARα-LBD in the appropriate assay buffer.
-
Prepare a 4X working solution of the fluorescein-labeled coactivator peptide in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) at 4X the final desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound dilutions to the wells of a 384-well assay plate.
-
Add 5 µL of the 2X Tb-antibody/PPARα-LBD mixture to each well.
-
Add 10 µL of the 4X fluorescein-coactivator peptide to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at 495 nm (terbium) and 520 nm (fluorescein).
-
-
Data Analysis:
PPARα Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of a PPARα-responsive promoter.
Principle: Cells are transiently transfected with two plasmids: one expressing the PPARα receptor and another containing a luciferase reporter gene driven by a promoter with Peroxisome Proliferator Response Elements (PPREs). Upon activation by a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), binds to the PPREs, and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARα activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., COS-1, HEK293) in appropriate growth medium.
-
Co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector expressing β-galactosidase or Renilla luciferase can be included for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection (typically 24 hours), replace the medium with fresh medium containing serial dilutions of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like WY-14643).
-
Incubate the cells with the compounds for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
If a normalization vector was used, measure the activity of the normalization enzyme (e.g., β-galactosidase or Renilla luciferase).
-
-
Data Analysis:
Conclusion
While direct experimental data for this compound is currently limited, its structural similarity to other very long-chain fatty acids suggests it is a potential endogenous ligand for PPARα. The provided comparative data for well-characterized natural and synthetic PPARα agonists, along with detailed experimental protocols, offer a valuable framework for researchers and drug development professionals to design and execute studies to elucidate the specific biological activity of this compound and other novel compounds targeting this important metabolic regulator. The visualization of the PPARα signaling pathway and the experimental workflow provides a clear conceptual understanding of the mechanism of action and the screening process for this class of molecules.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor α: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. PPAR-α as a Key Nutritional and Environmental Sensor for Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, rabbit | LabX.com [labx.com]
- 8. Invitrogen LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, goat 800 x 20 μL Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of mouse and human peroxisome proliferator-activated receptor-alpha (PPARα) by perfluoroalkyl acids (PFAAs): further investigation of C4-C12 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of 21-Methyldocosanoic Acid Analysis: A Guide for Researchers
Introduction
This guide provides a comprehensive overview of the analytical methodologies for the quantification of 21-Methyldocosanoic acid, a very-long-chain saturated fatty acid. Ensuring accuracy and comparability of results across different laboratories is critical for advancing research and potential clinical applications. This document presents a summary of a hypothetical inter-laboratory comparison, details common experimental protocols, and illustrates the analytical workflow and a relevant metabolic pathway. This information is intended for researchers, scientists, and drug development professionals engaged in the analysis of fatty acids.
Hypothetical Inter-Laboratory Comparison Data
An inter-laboratory comparison, also known as a proficiency test, is a crucial exercise to assess the performance of different laboratories and analytical methods. In this hypothetical study, ten laboratories were provided with a standard sample containing a known concentration of this compound. The consensus concentration was established at 25.0 µg/mL. The performance of each laboratory was evaluated using Z-scores, which indicate how many standard deviations an individual result is from the consensus mean. A Z-score between -2 and +2 is generally considered satisfactory.
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis
| Laboratory ID | Method | Reported Concentration (µg/mL) | Standard Deviation | Z-Score | Performance |
| Lab 01 | GC-MS | 24.5 | 0.8 | -0.56 | Satisfactory |
| Lab 02 | LC-MS/MS | 26.2 | 1.1 | 1.33 | Satisfactory |
| Lab 03 | GC-MS | 23.8 | 0.9 | -1.33 | Satisfactory |
| Lab 04 | LC-MS/MS | 27.5 | 1.5 | 2.78 | Unsatisfactory |
| Lab 05 | GC-FID | 22.1 | 1.8 | -3.22 | Unsatisfactory |
| Lab 06 | GC-MS | 25.3 | 0.7 | 0.33 | Satisfactory |
| Lab 07 | LC-MS/MS | 24.9 | 0.6 | -0.11 | Satisfactory |
| Lab 08 | GC-MS | 26.8 | 1.2 | 2.00 | Satisfactory |
| Lab 09 | LC-MS/MS | 23.5 | 1.0 | -1.67 | Satisfactory |
| Lab 10 | GC-MS | 25.1 | 0.5 | 0.11 | Satisfactory |
| Consensus | 25.0 | 0.9 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes.
Experimental Protocols
The quantification of long-chain fatty acids like this compound is commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Fatty acids require derivatization to increase their volatility for GC analysis. A common derivatization method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).
-
Sample Preparation and Lipid Extraction:
-
To a 1 mL sample (e.g., plasma, cell lysate), add a known amount of an appropriate internal standard (e.g., heptadecanoic acid).
-
Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic layer containing the lipids and dry it under a stream of nitrogen.
-
-
Derivatization to FAMEs:
-
Re-dissolve the dried lipid extract in a solution of 1.25 M HCl in methanol.
-
Incubate the mixture at 80°C for 1 hour to facilitate the methylation of fatty acids.
-
After cooling, add hexane (B92381) and water to the mixture.
-
Vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected.
-
The hexane extract is then dried and reconstituted in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Oven Program: The temperature program starts at a lower temperature (e.g., 80°C) and is ramped up to a higher temperature (e.g., 280°C) to elute the FAMEs.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is another powerful technique for fatty acid analysis that often requires less sample preparation and can be more sensitive than GC-MS. Derivatization may still be employed to enhance ionization efficiency.
-
Sample Preparation and Extraction:
-
Spike the sample with an internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge the sample.
-
The supernatant is collected and can be directly injected or subjected to further cleanup using solid-phase extraction (SPE).
-
-
Derivatization (Optional but Recommended for Improved Sensitivity):
-
Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve the ionization of carboxylic acids in positive ion mode. The reaction involves mixing the sample extract with 3-NPH and a coupling agent like EDC, followed by incubation.
-
-
LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid, is employed.
-
Mass Spectrometry: The mass spectrometer is operated in electrospray ionization (ESI) mode, typically in negative ion mode for underivatized fatty acids or positive ion mode for derivatized ones. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Visualizations
Analytical Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the analysis of this compound in a laboratory setting.
Generalized Very-Long-Chain Fatty Acid Metabolism Pathway
While specific signaling pathways for this compound are not well-defined, it would be involved in the general metabolism of very-long-chain fatty acids (VLCFAs). This diagram shows a simplified overview of VLCFA metabolism.
Measuring 21-Methyldocosanoic Acid: A Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 21-Methyldocosanoic acid, a very-long-chain fatty acid (VLCFA), is critical for advancing research in metabolic disorders and drug efficacy studies. This guide provides a comparative overview of the primary analytical methods, their performance, and detailed experimental protocols to assist in selecting the most appropriate technique for your research needs.
The measurement of this compound in biological matrices presents analytical challenges due to its low abundance and structural similarity to other fatty acids. The two predominant analytical platforms for the quantification of VLCFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, but differ in their sample preparation requirements, and analytical performance.
Comparative Analysis of Analytical Methods
While specific performance data for this compound is limited in publicly available literature, this comparison draws upon validation data for structurally similar very-long-chain fatty acids, such as docosanoic acid (C22:0), tetracosanoic acid (C24:0), and hexacosanoic acid (C26:0), as well as other branched-chain fatty acids. This information provides a reliable proxy for the expected accuracy and precision for this compound analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Accuracy (% Recovery) | 90-110% | 92-120%[1] |
| Precision (% RSD) | ||
| - Intra-day | < 15% | < 12%[1] |
| - Inter-day | < 15% | < 20%[1] |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL range | Low ng/mL range |
| Sample Preparation | Requires derivatization (esterification) | Derivatization is often recommended but not always required |
| Throughput | Moderate | High |
| Strengths | Robust, well-established, excellent chromatographic separation | High sensitivity and selectivity, suitable for complex matrices |
| Limitations | Derivatization can introduce variability | Potential for matrix effects, higher initial instrument cost |
Note: The data presented in this table is a summary of typical performance characteristics for the analysis of very-long-chain fatty acids and should be considered as a general guideline. Method validation should be performed in the specific biological matrix of interest to establish definitive performance metrics.
Experimental Workflows and Signaling Pathways
To aid in understanding the analytical process, the following diagrams illustrate a typical experimental workflow for the analysis of this compound.
Caption: A typical experimental workflow for the analysis of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the quantification of very-long-chain fatty acids, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of VLCFAs in biological samples.
1. Lipid Extraction:
-
To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled version of a similar fatty acid).
-
Extract total lipids using a 2:1 (v/v) mixture of chloroform:methanol (B129727).
-
Vortex vigorously and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
2. Saponification and Derivatization (Esterification):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.
-
After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol and heat at 100°C for 5 minutes to form fatty acid methyl esters (FAMEs).
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
Inject 1-2 µL of the FAME extract into the GC-MS system.
-
GC Column: Use a capillary column suitable for FAME analysis (e.g., DB-23 or similar).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 175°C at 20°C/minute.
-
Ramp to 230°C at 4°C/minute, hold for 5 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan for characteristic ions of the target FAMEs. For quantification, selected ion monitoring (SIM) mode is recommended for higher sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a general guideline for the analysis of VLCFAs and can be optimized for this compound.
1. Lipid Extraction and Hydrolysis:
-
Follow the same lipid extraction procedure as for GC-MS.
-
After solvent evaporation, hydrolyze the lipid extract using an acidic or basic solution to release the free fatty acids.
2. Sample Preparation for LC-MS/MS:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/acetonitrile).
-
Derivatization is not always necessary for LC-MS/MS but can improve ionization efficiency. If derivatization is performed, reagents that add a readily ionizable group are used.
3. LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
LC Column: Use a C18 or C8 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.
-
Mass Spectrometer: Operate in electrospray ionization (ESI) mode, usually in negative ion mode for fatty acids. Use Multiple Reaction Monitoring (MRM) for quantification, which provides high selectivity and sensitivity.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the accurate and precise measurement of this compound. The choice between the two often depends on the specific requirements of the study, including the need for high throughput, the complexity of the biological matrix, and the available instrumentation. For routine analysis with high sample numbers, LC-MS/MS may be preferred due to its potential for higher throughput. However, GC-MS remains a robust and reliable method, particularly when high chromatographic resolution is required. Regardless of the chosen method, thorough validation is essential to ensure the quality and reliability of the analytical data.
References
Comparative Analysis of 21-Methyldocosanoic Acid Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 21-methyldocosanoic acid, a C23 iso-branched-chain fatty acid. Due to the limited specific research on this particular molecule, this analysis draws upon data for very-long-chain and branched-chain fatty acids as a class, with specific mentions of this compound where available.
Distribution and Abundance
This compound, a saturated fatty acid with a methyl group at the 21st carbon, is a member of the iso-branched-chain fatty acid family. These types of fatty acids are most commonly found in the cell membranes of various bacteria and have also been identified in marine invertebrates. Their presence is a key chemotaxonomic marker, helping in the classification of bacterial species.
While specific quantitative data for this compound is scarce in publicly available research, the analysis of fatty acid profiles in certain bacterial genera, such as Nocardiopsis, reveals a high abundance of branched-chain fatty acids. For instance, in Nocardiopsis dassonvillei, iso-C16:0 is a major component, constituting up to 36.73% of the total fatty acids in some strains[1]. Although C23 iso-fatty acids are not explicitly quantified in these studies, their presence in bacteria known for producing a wide range of branched-chain fatty acids is plausible.
Marine organisms, particularly sponges and other invertebrates, are also known sources of unusual and very-long-chain fatty acids[2]. The fatty acid composition of these organisms is diverse and influenced by both their own metabolism and that of their symbiotic microorganisms.
Table 1: Occurrence of Branched-Chain Fatty Acids in Selected Species
| Species/Group | Major Branched-Chain Fatty Acids | Percentage of Total Fatty Acids (if available) | Reference |
| Nocardiopsis dassonvillei | iso-C16:0, anteiso-C17:0, 10-methyl-C18:0 | iso-C16:0: ~26.7-36.73% | [1][3][4][5] |
| Desulfovibrio desulfuricans | iso-C15:0, iso-C17:1, anteiso-C15:0, anteiso-C17:0 | Not specified | |
| Marine Invertebrates | Various non-methylene-interrupted and very-long-chain fatty acids | Highly variable | |
| Shark (Galeorhinus australis) liver oil | iso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0 | Not specified | [6] |
Biological Activity and Functional Roles
Branched-chain fatty acids play a crucial role in regulating the fluidity and permeability of cell membranes. The methyl branch in iso-fatty acids, like this compound, disrupts the tight packing of acyl chains, thereby increasing membrane fluidity. This is particularly important for microorganisms to adapt to changes in temperature and other environmental stressors.
Biosynthesis of Branched-Chain Fatty Acids
The biosynthesis of iso-fatty acids starts with a branched-chain amino acid precursor, typically leucine, which is converted to isovaleryl-CoA. This starter unit is then elongated by a fatty acid synthase (FAS) system, utilizing malonyl-CoA as the two-carbon donor, to produce the final long-chain branched fatty acid.
Experimental Protocols
Extraction and Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
The standard method for analyzing the fatty acid composition of biological samples involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Lipid Extraction (Bligh-Dyer Method):
-
Homogenize the biological sample.
-
Add a chloroform (B151607):methanol (B129727):water (1:2:0.8 v/v/v) mixture to the homogenate and vortex thoroughly.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 and centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add 1% sulfuric acid in methanol and heat at 50°C for 2 hours.
-
Add water and hexane (B92381), vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the FAME extract under nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., a polar column like DB-23 or a non-polar column like DB-5ms).
-
Injection: Inject the FAME sample in split or splitless mode.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 250°C), and holds for a period to ensure elution of all FAMEs.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-550).
-
Identification: Identify FAMEs by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries.
-
Quantification: Quantify individual FAMEs by integrating the peak areas and comparing them to the area of an internal standard.
Conclusion
This compound represents a specific molecule within the broader class of iso-branched-chain fatty acids. While detailed comparative data for this particular fatty acid remains limited, the established knowledge of branched-chain fatty acids in bacteria and marine organisms provides a solid foundation for future research. The analytical protocols outlined here offer a standardized approach for researchers to identify and quantify this compound in various species, which will be crucial for elucidating its specific biological functions and potential applications. Further investigation into the fatty acid profiles of diverse organisms is needed to build a comprehensive understanding of the distribution and significance of this and other rare fatty acids.
References
- 1. Molecular Identification of a Nocardiopsis dassonvillei Blood Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nocardiopsis dassonvillei subsp. crassaminis subsp. nov., isolated from freshwater sediment, and reappraisal of Nocardiopsis alborubida Grund and Kroppenstedt 1990 emend. Nouioui et al. 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complete genome sequence of Nocardiopsis dassonvillei type strain (IMRU 509T) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The isolation of iso- and (+)-anteiso-fatty acids of the C15 and C17 series from shark (Galeorhinus australis Macleay) liver oil - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biomarker Potential: A Comparative Look at 21-Methyldocosanoic Acid and Established Indicators
A comprehensive evaluation of current scientific literature reveals a significant disparity in the validation of 21-Methyldocosanoic acid as a biomarker compared to established indicators like Fibroblast growth factor 21 (FGF-21) for specific metabolic disorders. While research into the precise biological roles of various fatty acids is ongoing, direct evidence supporting this compound's utility as a reliable biomarker for any specific disease state is not presently available in published studies.
This guide provides a comparative analysis, highlighting the current scientific standing of this compound against a validated biomarker, FGF-21, in the context of organic acidemias. This comparison is intended for researchers, scientists, and drug development professionals to underscore the rigorous validation required for biomarker discovery and to present the current landscape in this area of metabolic research.
Comparative Analysis of Biomarker Validation
The following table summarizes the available data for this compound and FGF-21, illustrating the gap in validation.
| Feature | This compound | Fibroblast Growth Factor 21 (FGF-21) |
| Associated Conditions | Not established in current literature. | Organic acidemias (e.g., Propionic Acidemia, Methylmalonic Acidemia), Mitochondrial diseases.[1][2][3] |
| Validation Status | Not validated as a biomarker. | Validated as a promising biomarker for long-term complications.[1][2][4] |
| Quantitative Data | No quantitative data available from validation studies. | Median plasma levels in patients with long-term complications: 2556.0 pg/ml vs. 287.0 pg/ml in those without.[1][2] A cutoff of >1500 pg/ml showed a positive predictive value of 0.83 and a negative predictive value of 1.00 for long-term complications in MMA and PA patients.[1][2] |
| Biological Role | Fatty acids are integral components of cell membranes and are involved in various metabolic pathways.[5] Specific roles of this compound are not detailed in the context of disease. | A cytokine that becomes elevated in response to mitochondrial dysfunction.[1][2][3] |
Experimental Protocols: The Foundation of Biomarker Validation
The validation of a biomarker relies on robust and reproducible experimental protocols. For FGF-21, studies have employed specific methodologies to correlate its levels with clinical outcomes.
FGF-21 as a Biomarker for Long-Term Complications in Organic Acidemias:
-
Patient Cohort: Studies included patients diagnosed with classical organic acidemias such as Propionic Acidemia (PA), Methylmalonic Acidemia (MMA), and Isovaleric Acidemia (IVA).[1][2]
-
Sample Collection: Plasma samples were collected from patients during periods of stable metabolic health.[1][2]
-
Analytical Method: Plasma FGF-21 levels were quantified using standard immunoassay techniques (e.g., ELISA).
-
Clinical Correlation: The quantified FGF-21 levels were then statistically correlated with the presence or absence of long-term complications, which were defined as conditions like cardiomyopathy, prolonged QT interval, renal failure, and optic neuropathy.[1][2]
-
Statistical Analysis: Non-parametric tests were used to compare FGF-21 levels between patient groups (with and without complications). Predictive values were calculated to determine the utility of a specific FGF-21 cutoff concentration.[1][2]
The absence of similar detailed protocols for this compound in the scientific literature prevents a direct comparison of its performance.
Visualizing the Biomarker Validation Workflow
The following diagram illustrates the general workflow for validating a biomarker, using the example of FGF-21 in organic acidemias.
Caption: Workflow for validating FGF-21 as a biomarker in organic acidemias.
The Path Forward for Novel Biomarker Discovery
While this compound currently lacks the scientific evidence to be considered a validated biomarker, this does not preclude its potential future utility. The field of metabolomics is continually identifying novel compounds that may have diagnostic or prognostic value. For this compound to be considered a viable biomarker, future research would need to:
-
Identify a clear association with a specific disease or physiological state.
-
Develop and validate a robust analytical method for its accurate quantification in biological samples.
-
Conduct rigorous clinical studies to establish its sensitivity, specificity, and predictive value.
-
Compare its performance against existing gold-standard diagnostic methods.
References
- 1. Fibroblast growth factor 21 as a biomarker for long-term complications in organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fibroblast growth factor 21: a novel biomarker for human muscle-manifesting mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pub H-BRS | Biomarkers for drug development in propionic and methylmalonic acidemias [pub.h-brs.de]
- 5. Fatty acids as biocompounds: their role in human metabolism, health and disease--a review. Part 1: classification, dietary sources and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 21-Methyldocosanoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 21-Methyldocosanoic acid, a long-chain fatty acid utilized in various research and development applications. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general properties of long-chain fatty acids and safety protocols for similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your locality.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is essential to be aware of the potential hazards associated with similar long-chain fatty acids. While specific toxicity data for this compound is limited, it is prudent to treat it with a high degree of caution.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat or apron is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a fume hood.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if irritation or other symptoms persist.
II. Quantitative Data Summary
Due to the absence of a specific SDS, a comprehensive table of quantitative data for this compound cannot be provided. However, general characteristics of long-chain fatty acids suggest it is a solid at room temperature with low water solubility. For comparison, the properties of a similar long-chain fatty acid, Myristic acid, are presented below.
| Property | Value (for Myristic Acid) |
| Molecular Formula | C₁₄H₂₈O₂ |
| Melting Point | 54.4 °C |
| Boiling Point | 326.2 °C |
| Solubility in Water | 0.0062 g/L at 20 °C |
| Hazards | Generally considered low hazard, but may cause skin and eye irritation. |
Data for Myristic Acid is provided for illustrative purposes only and may not reflect the exact properties of this compound.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general protocol:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Small Spills:
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Containerization and Labeling:
-
Ensure the waste container is compatible with the chemical (e.g., high-density polyethylene).
-
The container must be securely closed.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep it away from incompatible materials, heat, and sources of ignition.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Professional waste disposal services will ensure the material is handled and disposed of in an environmentally responsible manner, likely through incineration at a licensed facility.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
IV. Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined below. This diagram illustrates the decision-making process from the point of generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
This guidance is intended to promote a culture of safety and environmental responsibility within the laboratory. By adhering to these procedures and consulting with EHS professionals, researchers can ensure the safe and compliant disposal of this compound.
Safe Handling and Disposal of 21-Methyldocosanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 21-Methyldocosanoic acid, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe laboratory environment.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. Contaminated gloves should be disposed of after use.[1] |
| Body Protection | Laboratory coat or impervious clothing. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[2] | To prevent inhalation of the substance. |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
A. Preparation and Weighing:
-
Work within a designated area, such as a laboratory fume hood or an area with mechanical exhaust ventilation, to control potential exposure.[1]
-
Before handling, ensure all necessary PPE is correctly worn.
-
To weigh the solid compound, use a chemical-resistant spatula and a tared weigh boat or container.
-
Avoid creating dust. If the compound is a fine powder, handle it with care to minimize aerosolization.[1]
B. Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly while stirring to prevent splashing.
-
Use appropriate glassware and ensure it is clean and dry before use.
-
If heating is required to dissolve the compound, use a controlled heating source such as a water bath or a heating mantle. Avoid open flames.
C. Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2]
IV. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, labeled hazardous waste container.
-
Unused or waste solutions of this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
B. Disposal Procedure:
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Ensure waste containers are kept closed when not in use and are stored in a designated secondary containment area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.[2]
V. Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4] |
| Spill | For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] For large spills, evacuate the area and follow your institution's emergency spill response procedures. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
